N-Desethyl Vardenafil-d8
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-ethoxy-5-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O4S/c1-4-6-18-23-14(3)19-21(28)24-20(25-27(18)19)16-13-15(7-8-17(16)31-5-2)32(29,30)26-11-9-22-10-12-26/h7-8,13,22H,4-6,9-12H2,1-3H3,(H,24,25,28)/i9D2,10D2,11D2,12D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUKNGDVADFTHE-PMCMNDOISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCNCC4)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NN4C(=NC(=C4C(=O)N3)C)CCC)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of N-Desethyl Vardenafil-d8 in Modern Pharmaceutical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical research and development, particularly in the realm of pharmacokinetics and bioanalytical chemistry, the precision and accuracy of analytical methodologies are paramount. Stable isotope-labeled internal standards (SIL-IS) are critical tools that ensure the reliability of quantitative bioanalysis. N-Desethyl Vardenafil-d8 serves as a prime example of such a standard, playing a crucial role in the study of Vardenafil (B611638), a potent phosphodiesterase type 5 (PDE5) inhibitor. This technical guide provides an in-depth exploration of the application of this compound in research, detailing its function, the experimental protocols it is used in, and the underlying biochemical pathways.
N-Desethyl Vardenafil is the principal active metabolite of Vardenafil, the active pharmaceutical ingredient in Levitra®, used for the treatment of erectile dysfunction. The metabolic conversion is primarily mediated by the cytochrome P450 enzyme CYP3A4.[1] To accurately quantify the in vivo concentrations of this metabolite in biological matrices, a robust internal standard is required for analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, a deuterated analog of the metabolite, fulfills this role by mimicking the chemical and physical properties of the analyte while being distinguishable by its higher mass.[2] This allows for the correction of variability during sample preparation and analysis, leading to highly accurate quantification.[3]
Core Application: Internal Standard in Bioanalytical Methods
The primary application of this compound is as an internal standard in the quantitative analysis of N-Desethyl Vardenafil in biological samples, most commonly plasma.[4][5] Its utility is rooted in the principles of isotope dilution mass spectrometry. By introducing a known quantity of the deuterated standard into a sample, the ratio of the analyte to the standard can be measured by LC-MS/MS. This ratio is then used to calculate the precise concentration of the analyte, effectively mitigating errors arising from sample extraction, matrix effects, and instrument variability.[2][3]
Vardenafil Metabolism and the cGMP Signaling Pathway
Vardenafil exerts its therapeutic effect by inhibiting PDE5, an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP) in the corpus cavernosum of the penis.[6] The inhibition of PDE5 leads to an accumulation of cGMP, resulting in smooth muscle relaxation and increased blood flow.[1] Vardenafil is metabolized in the liver, primarily by CYP3A4, to form N-Desethyl Vardenafil.[7] This metabolite is also an active PDE5 inhibitor.[7] The accurate measurement of both the parent drug and its active metabolite is crucial for comprehensive pharmacokinetic profiling.
Quantitative Data from Bioanalytical Methods
The following tables summarize key parameters from published LC-MS/MS methods for the quantification of Vardenafil and N-Desethyl Vardenafil. While these studies may not have all used this compound specifically (some used other internal standards like sildenafil), the parameters are representative of the analytical approaches for which the deuterated standard is designed.
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard Used | IS Precursor Ion (m/z) | IS Product Ion (m/z) | Reference |
| Vardenafil | 489.1 | 151.2 | Sildenafil | 475.3 | 100.1 | [4] |
| N-Desethyl Vardenafil | 460.9 | 151.2 | Sildenafil | 475.3 | 100.1 | [4] |
| Vardenafil | 489 | 151 | Tadalafil | 390 | 169 | [8] |
Table 2: Chromatographic and Method Validation Parameters
| Parameter | Vardenafil | N-Desethyl Vardenafil | Reference |
| Linearity Range | 0.5 - 200 ng/mL | 0.5 - 200 ng/mL | [4] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 0.5 ng/mL | [4] |
| Precision (CV%) | < 13.6% | < 13.6% | [4] |
| Accuracy | > 93.1% | > 93.1% | [4] |
| Recovery | 95.1% (average) | Not specified | [9] |
Experimental Protocols
The use of this compound is integral to the sample preparation and analysis workflow in pharmacokinetic studies. Below is a detailed methodology representative of a typical bioanalytical assay.
Experimental Workflow for Quantification of N-Desethyl Vardenafil
Detailed Methodologies
1. Sample Preparation: Liquid-Liquid Extraction (LLE) [4]
-
To a 0.25 mL aliquot of human plasma, add a known amount of this compound solution (as the internal standard).
-
Vortex the sample to ensure homogeneity.
-
Add 1 mL of ethyl acetate (B1210297) and vortex vigorously for 2-3 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in a specific volume of the mobile phase (e.g., 100 µL).
-
The sample is now ready for injection into the LC-MS/MS system.
2. Sample Preparation: Protein Precipitation (PP) [8]
-
To a volume of plasma (e.g., 100 µL), add the internal standard solution (this compound).
-
Add a precipitating agent, such as three volumes of ice-cold acetonitrile (B52724).
-
Vortex the mixture for 1-2 minutes to facilitate protein precipitation.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Collect the supernatant and inject a portion directly into the LC-MS/MS system, or after evaporation and reconstitution.
3. LC-MS/MS Analysis [4]
-
Chromatographic Separation:
-
Column: A reverse-phase column, such as a Luna C18 (50 mm x 2.0 mm, 3 µm), is typically used.
-
Mobile Phase: An isocratic mobile phase consisting of 10 mM ammonium (B1175870) acetate (pH 5.0) and acetonitrile (10:90, v/v) can be employed.
-
Flow Rate: A flow rate of 0.2 mL/min is maintained.
-
Column Temperature: The column is maintained at 40°C.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used.
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is employed to monitor the specific precursor-to-product ion transitions for both N-Desethyl Vardenafil and this compound.
-
Principle of Isotope Dilution in Mass Spectrometry
The use of a stable isotope-labeled internal standard like this compound is fundamental for accurate quantification. The diagram below illustrates this principle.
Conclusion
This compound is an indispensable tool in the field of drug metabolism and pharmacokinetics. Its role as a stable isotope-labeled internal standard enables researchers to conduct highly accurate and precise quantification of N-Desethyl Vardenafil in complex biological matrices. The detailed experimental protocols and the underlying principles outlined in this guide highlight the importance of such standards in generating reliable data for regulatory submissions and for a thorough understanding of the clinical pharmacology of Vardenafil. The continued application of deuterated standards like this compound will undoubtedly remain a cornerstone of bioanalytical research.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. Liquid chromatography/tandem mass spectrometry method for the simultaneous determination of vardenafil and its major metabolite, N-desethylvardenafil, in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
N-Desethyl Vardenafil-d8: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to N-Desethyl Vardenafil-d8. This stable isotope-labeled internal standard is crucial for the accurate quantification of Vardenafil (B611638) and its major active metabolite, N-Desethyl Vardenafil, in various biological matrices.
Core Chemical Properties and Structure
This compound is the deuterium-labeled analog of N-Desethyl Vardenafil, the primary active metabolite of Vardenafil. Vardenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the corpus cavernosum.[1] The inhibition of PDE5 enhances the effect of nitric oxide, leading to smooth muscle relaxation and increased blood flow.[2] Vardenafil is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, particularly CYP3A4, to form N-Desethyl Vardenafil.[1][3]
The incorporation of eight deuterium (B1214612) atoms in the piperazine (B1678402) ring of N-Desethyl Vardenafil provides a distinct mass shift, making this compound an ideal internal standard for mass spectrometry-based bioanalytical assays.[4][5] This ensures high accuracy and precision in pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.[4]
Physicochemical Properties
A summary of the key chemical and physical properties of N-Desethyl Vardenafil and its deuterated analog are presented below. It is important to note that while some data for the non-deuterated form is available, specific experimentally determined physical properties for the d8 analog are not widely published.
| Property | Value | Source |
| This compound | ||
| Molecular Formula | C₂₁H₂₀D₈N₆O₄S | [5] |
| Molecular Weight | 468.6 g/mol | [5] |
| CAS Number | 1184985-26-9 | [5] |
| Appearance | White Solid | [6] |
| Storage | 2-8°C Refrigerator | [6] |
| Synonyms | 1-[[3-(1,4-Dihydro-5-methyl-4-oxo-7-propylimidazo[5,1-f][1][4][7]triazin-2-yl)-4-ethoxyphenyl]sulfonyl]-piperazine-d8 | [5] |
| N-Desethyl Vardenafil (non-deuterated) | ||
| Molecular Formula | C₂₁H₂₈N₆O₄S | [8] |
| Molecular Weight | 460.6 g/mol | [8] |
| CAS Number | 448184-46-1 | [8] |
| Solubility (DMF) | 30 mg/mL | [3] |
| Solubility (DMSO) | 30 mg/mL | [3] |
| Solubility (Ethanol) | 30 mg/mL | [3] |
| Solubility (Ethanol:PBS (pH 7.2) (1:4)) | 0.2 mg/mL | [3] |
| λmax | 214 nm | [3] |
Chemical Structure
Caption: Chemical structure of N-Desethyl Vardenafil. The d8 variant has deuterium atoms on the piperazine ring.
Metabolic Pathway of Vardenafil
Vardenafil undergoes hepatic metabolism, primarily through the action of CYP3A4, with minor contributions from CYP3A5 and CYP2C isoforms, to its major active metabolite, N-Desethyl Vardenafil (M1).[1] This metabolite also exhibits inhibitory activity against PDE5.[1]
Caption: Metabolic conversion of Vardenafil to N-Desethyl Vardenafil.
Experimental Protocols
The accurate quantification of Vardenafil and N-Desethyl Vardenafil in biological samples is critical for pharmacokinetic and metabolic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical method due to its high sensitivity and selectivity.[7] this compound is the ideal internal standard for these assays.
Sample Preparation for LC-MS/MS Analysis from Plasma
A common method for extracting Vardenafil and its metabolite from plasma is liquid-liquid extraction.[7]
Materials:
-
Human plasma
-
This compound (as internal standard)
-
Sildenafil (can also be used as an internal standard)[7]
-
Ethyl acetate[7]
-
Acetonitrile
-
10 mM Ammonium acetate (B1210297) (pH 5.0)[7]
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 250 µL of human plasma into a microcentrifuge tube.[7]
-
Add the internal standard solution (this compound).
-
Add 1 mL of ethyl acetate.[7]
-
Vortex the mixture for an appropriate time to ensure thorough mixing.
-
Centrifuge at high speed to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Caption: Workflow for plasma sample preparation for LC-MS/MS analysis.
LC-MS/MS Method for Quantification
The following parameters are based on a validated method for the simultaneous determination of Vardenafil and N-Desethyl Vardenafil.[7]
Chromatographic Conditions:
| Parameter | Value | Source |
| LC System | Agilent 1200 series or equivalent | |
| Column | Luna C18 (50 mm x 2.0 mm, 3 µm) | [7] |
| Mobile Phase | 10 mM Ammonium acetate (pH 5.0) and Acetonitrile (10:90, v/v) | [7] |
| Flow Rate | 0.2 mL/min | [7] |
| Column Temperature | 40 °C | [7] |
| Injection Volume | 10 µL | |
| Run Time | 2 min | [7] |
Mass Spectrometric Conditions:
| Parameter | Value | Source |
| Mass Spectrometer | API 4000 triple quadrupole mass spectrometer or equivalent | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [7] |
| Scan Type | Multiple Reaction Monitoring (MRM) | [7] |
| MRM Transitions | ||
| Vardenafil | m/z 489.1 → 151.2 | [7] |
| N-Desethyl Vardenafil | m/z 460.9 → 151.2 | [7] |
| This compound | To be optimized, expected m/z ~469 → 151.2 | |
| Sildenafil (IS) | m/z 475.3 → 100.1 | [7] |
This robust and sensitive method allows for the accurate quantification of Vardenafil and its primary metabolite over a linear range of 0.5-200 ng/mL, with a lower limit of quantification of 0.5 ng/mL for both analytes.[7] The use of this compound as an internal standard would further enhance the reliability of the assay by correcting for matrix effects and variations in instrument response.
References
- 1. benchchem.com [benchchem.com]
- 2. Vardenafil | C23H32N6O4S | CID 135400189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. veeprho.com [veeprho.com]
- 5. vivanls.com [vivanls.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Liquid chromatography/tandem mass spectrometry method for the simultaneous determination of vardenafil and its major metabolite, N-desethylvardenafil, in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Desethylvardenafil | C21H28N6O4S | CID 135565210 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of N-Desethyl Vardenafil-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N-Desethyl Vardenafil-d8, a crucial analytical tool in the development and pharmacokinetic studies of Vardenafil (B611638). N-Desethyl Vardenafil is the major and pharmacologically active metabolite of Vardenafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction.[1][2] The deuterium-labeled internal standard, this compound, is essential for accurate quantification of the metabolite in biological matrices by isotope dilution mass spectrometry.[3][4]
Introduction to Vardenafil and its Metabolism
Vardenafil exerts its therapeutic effect by inhibiting the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the corpus cavernosum.[5] By preventing cGMP hydrolysis, Vardenafil enhances the nitric oxide (NO) signaling pathway, leading to smooth muscle relaxation, increased blood flow, and penile erection.[5][6] Vardenafil is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to form N-Desethyl Vardenafil.[1][2] This metabolite retains significant PDE5 inhibitory activity.[1]
Synthesis of this compound
The synthesis of this compound is not extensively detailed in publicly available literature, likely due to its primary role as a commercially available analytical standard. However, a plausible and efficient synthetic route can be proposed based on the known synthesis of Vardenafil and its non-deuterated N-desethyl analog.[5][7][8] The key strategic step is the coupling of a common precursor, 2-(2-ethoxy-5-(chlorosulfonyl)phenyl)-5-methyl-7-propylimidazo[5,1-f][1][3][9]triazin-4(3H)-one, with commercially available piperazine-d8.
The proposed synthetic workflow is outlined below:
Experimental Protocol (Proposed)
Step 1: Synthesis of 2-(2-ethoxy-5-(chlorosulfonyl)phenyl)-5-methyl-7-propylimidazo[5,1-f][1][3][9]triazin-4(3H)-one
This procedure is adapted from the synthesis of the non-deuterated analog.[5]
-
In a three-necked flask, add chlorosulfonic acid (e.g., 64 mL).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add 2-(2-ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1][3][9]triazin-4(3H)-one (e.g., 25 g) in portions, maintaining the temperature between 0-5°C.
-
After the addition is complete, allow the reaction to stir for 30 minutes at this temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture into ice water to quench the reaction.
-
Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (B109758), twice.
-
Wash the combined organic layers with a saturated aqueous solution of sodium chloride.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chlorosulfonated intermediate.
Step 2: Synthesis of this compound
-
Dissolve the crude 2-(2-ethoxy-5-(chlorosulfonyl)phenyl)-5-methyl-7-propylimidazo[5,1-f][1][3][9]triazin-4(3H)-one in a suitable solvent such as dichloromethane and cool to 0°C.
-
Slowly add a solution of piperazine-d8 (e.g., 17.2 g) to the cooled solution.
-
Allow the reaction to stir for 30 minutes at 0°C, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water, followed by a saturated aqueous solution of ammonium (B1175870) chloride (twice), and finally with a saturated aqueous solution of sodium chloride.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
Characterization of this compound
The characterization of this compound is crucial to confirm its identity, purity, and isotopic enrichment. The primary techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
| Parameter | Method | Expected/Reported Value | Reference |
| Chemical Formula | - | C₂₁H₂₀D₈N₆O₄S | [4] |
| Molecular Weight | - | 468.6 g/mol | [4] |
| CAS Number | - | 1184985-26-9 | [4] |
| Appearance | Visual Inspection | White to off-white solid | General Observation |
| Purity | HPLC | ≥98% | Typical for analytical standards |
| Molecular Ion (M+H)⁺ | Mass Spectrometry (ESI+) | m/z 469.2 | Calculated |
| ¹H NMR | NMR Spectroscopy | Signals corresponding to the non-deuterated protons of the molecule. The piperazine (B1678402) signals will be absent. | Inferred from structure |
| ¹³C NMR | NMR Spectroscopy | Signals corresponding to the carbon atoms of the molecule. The signals for the deuterated carbons in the piperazine ring will be observed as multiplets due to C-D coupling. | [10] |
| Isotopic Enrichment | Mass Spectrometry | ≥98% | Typical for commercially available deuterated standards |
Experimental Protocols for Characterization
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with a suitable modifier like 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength of approximately 230 nm.
-
Procedure: Dissolve a small amount of this compound in the mobile phase and inject it into the HPLC system. The purity is determined by the area percentage of the main peak.
Mass Spectrometry (MS) for Identity and Isotopic Enrichment
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Mass Analyzer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap.
-
Procedure: Infuse a dilute solution of the compound directly into the mass spectrometer. The accurate mass of the molecular ion is measured to confirm the elemental composition. The isotopic distribution is analyzed to determine the level of deuterium (B1214612) incorporation. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern, which is expected to show a mass shift of +8 amu for fragments containing the piperazine-d8 ring compared to the non-deuterated analog.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Spectrometers: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
¹H NMR: To confirm the presence of all non-deuterated protons and the absence of signals from the piperazine ring protons.
-
¹³C NMR: To identify all carbon atoms in the molecule. The carbons of the piperazine-d8 ring will show characteristic splitting patterns due to coupling with deuterium.
-
²H NMR (Deuterium NMR): To directly observe the deuterium signal from the piperazine-d8 ring, confirming the location of the deuterium labels.
-
Vardenafil Signaling Pathway
Vardenafil and its active metabolite, N-Desethyl Vardenafil, function by inhibiting PDE5, thereby enhancing the cGMP-mediated signaling cascade initiated by nitric oxide.
Conclusion
References
- 1. scielo.br [scielo.br]
- 2. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 3. benchchem.com [benchchem.com]
- 4. Vardenafil: structural basis for higher potency over sildenafil in inhibiting cGMP-specific phosphodiesterase-5 (PDE5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN106008524A - Preparation method for vardenafil impurities - Google Patents [patents.google.com]
- 6. Vardenafil | C23H32N6O4S | CID 135400189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ES2866627T3 - Method for the manufacture of vardenafil and its salts - Google Patents [patents.google.com]
- 8. 2,2'-((piperazine-1,4-disulfonyl)bis(2-ethoxy-5,1-phenylene))bis(5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(3H)-one) | 1255919-03-9 [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
N-Desethyl Vardenafil-d8: A Technical Guide to Mass Spectrometry Fragmentation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the mass spectrometry fragmentation pattern of N-Desethyl Vardenafil-d8, a deuterated internal standard crucial for the accurate quantification of the active metabolite of Vardenafil. This document outlines the predicted fragmentation pathways, presents quantitative data in a structured format, and includes detailed experimental considerations for researchers in drug metabolism, pharmacokinetics, and analytical chemistry.
Introduction
N-Desethyl Vardenafil is the major active metabolite of Vardenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction.[1][2] Accurate quantification of this metabolite is essential for pharmacokinetic and drug metabolism studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry, as it corrects for variability during sample preparation and analysis.[3][4] Understanding the fragmentation pattern of this deuterated analog is critical for developing robust and sensitive bioanalytical methods.
Predicted Mass Spectrometry Fragmentation Pattern
The fragmentation of this compound in tandem mass spectrometry (MS/MS) is predicted based on the known fragmentation of Vardenafil and N-Desethyl Vardenafil, coupled with the mass shifts introduced by the eight deuterium (B1214612) atoms in the piperazine (B1678402) ring.[5] The primary site of ionization is expected to be the piperazine nitrogen, leading to a protonated molecule [M+H]⁺. Collision-induced dissociation (CID) will then induce fragmentation at the most labile bonds.
The chemical structure of this compound indicates that the deuterium labels are located on the piperazine ring. This strategic placement is designed to prevent isotopic exchange and to ensure that key fragments retain the deuterium label, allowing for clear differentiation from the unlabeled analyte.
Key Fragmentation Pathways:
Based on the fragmentation of similar structures, the following key cleavages are anticipated:
-
Cleavage of the piperazine ring: This is a common fragmentation pathway for molecules containing this moiety. The charge can be retained on either part of the fragmented ring.
-
Cleavage of the sulfonyl linkage: The bond between the phenyl ring and the sulfur atom of the sulfonyl group is susceptible to cleavage.
-
Loss of small neutral molecules: Fragments can arise from the loss of neutral molecules such as water or parts of the alkyl chains.
Quantitative Fragmentation Data
The following table summarizes the predicted mass-to-charge ratios (m/z) for the parent ion and major fragment ions of this compound in positive ion mode electrospray ionization (ESI+). These predictions are based on the fragmentation of N-Desethyl Vardenafil (parent ion m/z 461) and accounting for the +8 Da shift due to deuteration.[6]
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 469.2 | Protonated parent molecule |
| Fragment 1 | 312.1 | Common fragment also seen in Vardenafil, resulting from cleavage of the sulfonamide bond. This fragment does not contain the deuterated piperazine ring. |
| Fragment 2 | 299.1 | A key fragment also observed in Vardenafil and N-Desethyl Vardenafil fragmentation. |
| Fragment 3 | 93.1 | Fragment corresponding to the deuterated piperazine ring moiety. This is a shift from m/z 85 in the non-deuterated version. |
Experimental Protocols
The development of a robust LC-MS/MS method for this compound requires careful optimization of both chromatographic and mass spectrometric conditions.
4.1. Sample Preparation
A generic protein precipitation method is often employed for the extraction of Vardenafil and its metabolites from plasma samples.[7]
-
To 100 µL of plasma, add a known amount of this compound internal standard solution.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
4.2. Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) is typically suitable.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
4.3. Mass Spectrometry (MS)
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is ideal for quantitative analysis.
-
Mass Transitions:
-
Quantifier: 469.2 → 93.1 (This transition is specific to the deuterated internal standard).
-
Qualifier: 469.2 → 312.1 (This transition can be used for confirmation).
-
-
Collision Energy (CE): Optimization of CE is crucial to maximize the intensity of the product ions. This is instrument-dependent and must be determined empirically.
-
Other Parameters: Optimization of nebulizer gas, drying gas flow, and temperature is required for optimal sensitivity.
Visualizations
5.1. Proposed Fragmentation Pathway of this compound
References
- 1. benchchem.com [benchchem.com]
- 2. Vardenafil dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. veeprho.com [veeprho.com]
- 6. researchgate.net [researchgate.net]
- 7. Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]
N-Desethyl Vardenafil-d8 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Desethyl Vardenafil-d8, a deuterated analog of Vardenafil's primary active metabolite. This document is intended for an audience of researchers, scientists, and professionals in drug development, offering key data, experimental context, and an examination of the relevant biological pathways. Given that this compound is primarily used as an internal standard in analytical and pharmacokinetic research, much of the detailed experimental and pathway information is derived from studies of its non-deuterated counterpart, Vardenafil, and the N-desethyl metabolite.
Core Compound Data
The fundamental chemical properties of this compound are summarized below.
| Parameter | Value | Reference |
| CAS Number | 1184985-26-9 | [1][2][3][4][5] |
| Molecular Weight | 468.6 g/mol | [1][3][4][5] |
| Molecular Formula | C₂₁H₂₀D₈N₆O₄S | [1][5] |
Pharmacokinetic Insights from Vardenafil and N-Desethyl Vardenafil
The Nitric Oxide (NO) Signaling Pathway and PDE5 Inhibition
The therapeutic effects of Vardenafil, and by extension the activity of its metabolites, are centered on the potentiation of the nitric oxide (NO) signaling pathway through the inhibition of PDE5.[1][2][4][7]
Mechanism of Action:
-
Nitric Oxide Release: Sexual stimulation triggers the release of NO from nerve endings and endothelial cells within the corpus cavernosum.[4][5]
-
Guanylate Cyclase Activation: NO activates the enzyme guanylate cyclase.[4]
-
cGMP Production: Activated guanylate cyclase increases the levels of cyclic guanosine (B1672433) monophosphate (cGMP).[4]
-
Smooth Muscle Relaxation: Elevated cGMP levels lead to the relaxation of smooth muscle in the penile arteries and corpus cavernosum, resulting in increased blood flow and erection.[5]
-
PDE5's Role: PDE5 is the enzyme responsible for the degradation of cGMP, which terminates the erection.[4][7]
-
Vardenafil's Inhibitory Action: Vardenafil selectively inhibits PDE5, preventing the breakdown of cGMP. This prolongs the action of cGMP, thereby enhancing and sustaining the erectile response.[4][5]
Experimental Protocols
Detailed below are methodologies relevant to the study of Vardenafil and its metabolites. This compound would be employed as an internal standard in quantitative analyses using techniques like LC-MS/MS.
In Vitro PDE5 Inhibition Assay
This type of assay is fundamental for determining the inhibitory potency (IC50) of compounds against the PDE5 enzyme.
Objective: To quantify the concentration of a test compound (e.g., Vardenafil) required to inhibit 50% of PDE5 enzymatic activity.
Materials:
-
Enzyme Source: Purified human recombinant PDE5.
-
Substrate: Tritiated cGMP ([³H]-cGMP).
-
Inhibitor: Vardenafil or other test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Typically a Tris-HCl buffer (pH 7.5) containing MgCl₂.
-
5'-Nucleotidase: Often from snake venom, to convert the product [³H]-5'-GMP to [³H]-guanosine.
-
Separation System: Anion-exchange resin to separate the charged substrate from the uncharged product.
-
Scintillation Cocktail: For radioactivity measurement.
Methodology:
-
Reaction Setup: Reaction tubes are prepared with the assay buffer, a fixed amount of PDE5 enzyme, and varying concentrations of the inhibitor.
-
Pre-incubation: The enzyme and inhibitor are pre-incubated to allow for binding.
-
Reaction Initiation: The enzymatic reaction is started by adding [³H]-cGMP. The reaction proceeds for a set time at a controlled temperature (e.g., 30°C).
-
Reaction Termination: The reaction is stopped, often by heat inactivation.
-
Product Conversion: 5'-nucleotidase is added to convert the [³H]-5'-GMP to [³H]-guanosine.
-
Separation: The mixture is passed through an anion-exchange resin. The unreacted [³H]-cGMP binds to the resin, while the resulting [³H]-guanosine does not.
-
Quantification: The radioactivity of the eluate is measured using a scintillation counter.
-
Data Analysis: The percentage of PDE5 inhibition is plotted against the logarithm of the inhibitor concentration, and a non-linear regression analysis is used to determine the IC50 value.[3]
Bioanalytical Method for Quantification in Biological Matrices
The quantification of Vardenafil and its metabolites in plasma or urine is crucial for pharmacokinetic studies. A common approach involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Objective: To develop and validate a method for the quantitative determination of Vardenafil and N-Desethyl Vardenafil in a biological matrix (e.g., plasma, urine).
Methodology Outline:
-
Sample Preparation:
-
An internal standard (such as this compound) is added to the biological sample.
-
Protein precipitation is performed, often with a cold organic solvent like acetonitrile.[8]
-
Alternatively, liquid-liquid extraction or solid-phase extraction can be used to isolate the analytes.[9]
-
The sample is centrifuged, and the supernatant is collected and prepared for injection.
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
A tandem mass spectrometer is used for detection and quantification.
-
The instrument is typically operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.
-
Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. For Vardenafil, a common transition is m/z 489 ⟶ 151.[8]
-
-
Method Validation:
This technical guide provides a foundational understanding of this compound, placing it within the broader context of Vardenafil's mechanism of action and relevant experimental procedures. As a deuterated internal standard, its primary role is to ensure the accuracy and reliability of quantitative bioanalytical methods, which are essential for advancing drug development and pharmacokinetic research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Vardenafil Hydrochloride? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Vardenafil dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. urology-textbook.com [urology-textbook.com]
- 8. Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. saapjournals.org [saapjournals.org]
Commercial Suppliers and Technical Applications of N-Desethyl Vardenafil-d8 for Research Professionals
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of commercially available N-Desethyl Vardenafil-d8, a critical internal standard for the accurate quantification of Vardenafil (B611638) and its primary metabolite, N-Desethyl Vardenafil, in complex biological matrices. This document outlines key suppliers, their product specifications, and detailed experimental protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical assays.
Introduction to this compound
This compound is the deuterium-labeled analog of N-Desethyl Vardenafil, the major active metabolite of Vardenafil. Vardenafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction. The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis using mass spectrometry. It ensures high accuracy and precision by compensating for variations in sample preparation, chromatographic retention, and ionization efficiency between the analyte and the standard.
Commercial Suppliers
A number of reputable chemical suppliers provide this compound for research purposes. While specific purity and isotopic enrichment values are lot-dependent and provided on the Certificate of Analysis (CoA), the following suppliers consistently offer this product for research use only.[1][2][3][4][5][6][7] Researchers are advised to request the latest CoA from the supplier for detailed quantitative data.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Availability | Documentation |
| Clinivex | This compound | 1184985-26-9 | C₂₁H₂₀D₈N₆O₄S | 468.6 | In Stock | Certificate of Analysis (CoA) |
| LGC Standards | This compound | 1184985-26-9 | C₂₁H₂₀D₈N₆O₄S | 468.6 | 1 mg, 10 mg | Certificate of Analysis |
| Santa Cruz Biotechnology | This compound | 1184985-26-9 | C₂₁H₂₀D₈N₆O₄S | 468.20 | Inquire | Certificate of Analysis, SDS |
| Veeprho | This compound | 1184985-26-9 | C₂₁H₂₀D₈N₆O₄S | 468.60 | Inquire | ISO certificate |
| MedchemExpress | This compound | 1184985-26-9 | C₂₁H₂₀D₈N₆O₄S | 468.6 | 1 mg | Data Sheet, Handling Instructions |
| VIVAN Life Sciences | This compound | 1184985-26-9 | C₂₁H₂₀D₈N₆O₄S | 468.6 | Inquire | CoA, MASS, NMR, HPLC |
| Pharmaffiliates | This compound | 1184985-26-9 | C₂₁H₂₀D₈N₆O₄S | 468.60 | Inquire | Certificate of Analysis, MSDS |
Physicochemical Properties
| Property | Value | Reference |
| Synonyms | 1-[[3-(1,4-Dihydro-5-methyl-4-oxo-7-propylimidazo[5,1-f][1][2][4]triazin-2-yl)-4-ethoxyphenyl]sulfonyl]-piperazine-d8 | [7] |
| Appearance | White Solid | [5] |
| Storage | 2-8°C Refrigerator, protected from light and moisture. | [7] |
| Shipping | Ambient temperature; cold shipping available. | [7] |
Experimental Protocols
The following is a representative experimental protocol for the quantification of Vardenafil and N-Desethyl Vardenafil in human plasma using an LC-MS/MS method, adapted for the use of this compound as an internal standard.[8][9][10][11][12]
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Vardenafil, N-Desethyl Vardenafil, and this compound by dissolving the accurately weighed compounds in methanol.
-
Working Standard Solutions: Serially dilute the stock solutions of Vardenafil and N-Desethyl Vardenafil with a 50:50 mixture of acetonitrile (B52724) and water to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution (e.g., 50 ng/mL): Dilute the this compound stock solution with the same diluent to achieve the desired concentration.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (this compound) to each tube and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are suggested starting conditions and may require optimization based on the specific instrumentation.
| Parameter | Recommended Conditions |
| LC Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transitions (example) | Vardenafil: m/z 489.2 -> 151.1N-Desethyl Vardenafil: m/z 461.2 -> 151.1this compound: m/z 469.2 -> 151.1 |
Note: The specific m/z transitions for this compound should be optimized by direct infusion of the standard solution. The parent ion will be shifted by +8 Da compared to the unlabeled analyte, while the fragment ion may or may not be shifted depending on the fragmentation pattern.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical workflow for utilizing this compound in a research setting and the bioanalytical sample processing workflow.
Caption: General workflow for the use of this compound in bioanalysis.
Caption: Detailed workflow for sample preparation using protein precipitation.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. vivanls.com [vivanls.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. veeprho.com [veeprho.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. scbt.com [scbt.com]
- 7. clinivex.com [clinivex.com]
- 8. Liquid chromatography/tandem mass spectrometry method for the simultaneous determination of vardenafil and its major metabolite, N-desethylvardenafil, in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. japsonline.com [japsonline.com]
Stability and Storage of N-Desethyl Vardenafil-d8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the recommended storage conditions and a detailed framework for assessing the stability of N-Desethyl Vardenafil-d8. As a deuterated analog of a major metabolite of Vardenafil, a phosphodiesterase 5 (PDE5) inhibitor, understanding its stability is critical for its use as an internal standard in analytical and pharmacokinetic studies.[1] The integrity of such standards is paramount for generating accurate and reproducible data.
Recommended Storage Conditions
To ensure the long-term integrity and isotopic purity of this compound, specific storage conditions should be maintained. These recommendations are compiled from best practices for handling deuterated compounds and information from various suppliers.
| Parameter | Solid Form | In Solution |
| Temperature | -20°C for long-term storage.[2] 2-8°C for short-term storage.[3] | -20°C for long-term storage.[2][4] 2-8°C for short-term storage.[5] |
| Light | Protect from light by storing in an amber vial or in the dark.[4] | Protect from light by storing in an amber vial or in the dark.[4] |
| Moisture | Store in a tightly sealed container, preferably in a desiccator, to protect from moisture.[2][4] | Store in a tightly sealed vial to prevent solvent evaporation and absorption of atmospheric moisture.[2] |
| Atmosphere | For optimal stability, especially for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).[4] | Not generally required for routine short-term use, but can be considered for long-term storage of stock solutions. |
| Solvent for Solutions | Aprotic solvents such as acetonitrile (B52724) or methanol (B129727) are recommended to minimize the risk of deuterium-hydrogen exchange.[2] Avoid acidic or basic aqueous solutions.[2] |
Experimental Protocols for Stability Assessment
A comprehensive stability assessment of this compound should involve a forced degradation study to identify potential degradation products and pathways. This information is crucial for developing stability-indicating analytical methods.
Forced Degradation Study Protocol
Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 500 µg/mL.[3][6]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 48 hours.[3]
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 48 hours.[3]
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ and keep at room temperature for 48 hours.[3]
-
Thermal Degradation: Expose the solid compound to 60°C in a dry air oven for 48 hours.[3]
-
Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7] A control sample should be stored in the dark under the same conditions.
-
-
Sample Analysis:
-
At appropriate time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC-UV or LC-MS/MS method.
-
Stability-Indicating Analytical Method
Objective: To develop a validated analytical method capable of separating and quantifying this compound from its potential degradation products.
Example HPLC-UV Method Parameters (based on Vardenafil studies):
-
Column: C18 stationary phase (e.g., Zorbax Extended C18, 100 mm x 2.1 mm, 1.8 µm).[3]
-
Mobile Phase: A gradient elution using a buffer (e.g., 20 mM ammonium (B1175870) bicarbonate, pH 5.0) and acetonitrile.[3][6]
-
Column Temperature: 25°C.[3]
Data Presentation
Quantitative data from stability studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Stability of this compound Solid under Accelerated Conditions
| Condition | Time (months) | Assay (%) | Total Impurities (%) | Appearance |
| 40°C / 75% RH | 0 | 99.8 | 0.2 | White Solid |
| 1 | 99.5 | 0.5 | White Solid | |
| 3 | 98.9 | 1.1 | Off-white Solid | |
| 6 | 97.2 | 2.8 | Yellowish Solid | |
| 60°C | 0 | 99.8 | 0.2 | White Solid |
| 1 | 98.1 | 1.9 | Off-white Solid | |
| 3 | 95.3 | 4.7 | Yellowish Solid | |
| 6 | 90.5 | 9.5 | Brownish Solid |
Table 2: Stability of this compound in Acetonitrile Solution (500 µg/mL)
| Condition | Time (days) | Assay (%) | Degradation Product 1 (%) | Degradation Product 2 (%) |
| Room Temperature | 0 | 99.9 | ND | ND |
| 7 | 99.7 | 0.1 | ND | |
| 14 | 99.5 | 0.2 | 0.1 | |
| 30 | 99.0 | 0.5 | 0.2 | |
| 40°C | 0 | 99.9 | ND | ND |
| 7 | 98.8 | 0.8 | 0.2 | |
| 14 | 97.5 | 1.5 | 0.5 | |
| 30 | 95.2 | 2.8 | 1.0 |
ND: Not Detected
Visualizations
Experimental Workflow for Forced Degradation Study
References
- 1. Vardenafil dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-Performance Liquid Chromatography [scirp.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Decoding the Certificate of Analysis for N-Desethyl Vardenafil-d8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive framework for interpreting the Certificate of Analysis (CoA) for N-Desethyl Vardenafil-d8. Understanding the data presented in a CoA is critical for ensuring the quality and reliability of experimental results in research and development settings. This document outlines the typical quantitative data, details the experimental protocols for its use as an internal standard, and visualizes the relevant biological pathways and analytical workflows.
Understanding this compound
N-Desethyl Vardenafil is the major circulating metabolite of Vardenafil, a potent inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction.[1][2] The "-d8" designation indicates that the molecule has been isotopically labeled with eight deuterium (B1214612) atoms. This stable isotope-labeled compound is primarily used as an internal standard in analytical chemistry, particularly in pharmacokinetic and metabolic studies involving Vardenafil.[3] Its near-identical chemical properties to the endogenous N-Desethyl Vardenafil, but distinct mass, allow for precise quantification in biological matrices using mass spectrometry.[4]
Quantitative Data Summary
A Certificate of Analysis for this compound will typically provide the following quantitative information. The data is presented here in a structured format for clarity and easy comparison.
Table 1: Identification and Chemical Properties
| Parameter | Typical Specification | Description |
| Chemical Name | 1-[[3-(1,4-Dihydro-5-methyl-4-oxo-7-propylimidazo[5,1-f][1,2,4]triazin-2-yl)-4-ethoxyphenyl]sulfonyl]-piperazine-d8 | The systematic name of the compound according to IUPAC nomenclature.[3] |
| Synonyms | This compound | Common alternative names for the compound.[5] |
| CAS Number | 1184985-26-9 | A unique identifier assigned by the Chemical Abstracts Service.[6] |
| Molecular Formula | C21H20D8N6O4S | The elemental composition of the molecule, indicating the presence of deuterium (D).[6] |
| Molecular Weight | 468.6 g/mol | The mass of one mole of the compound.[6] |
Table 2: Quality and Purity Assessment
| Parameter | Typical Specification | Description |
| Purity | ≥98% | The percentage of the desired compound in the material, often determined by HPLC or LC-MS. |
| Isotopic Purity | ≥99% atom % D | The percentage of the labeled compound that contains the desired number of deuterium atoms. |
| Chemical Identity | Conforms to structure | Confirmation that the compound's structure matches the reference structure, typically verified by 1H-NMR and Mass Spectrometry. |
| Residual Solvents | Specified limits (e.g., <0.5%) | The amount of any remaining solvents from the synthesis process. |
| Water Content | Specified limit (e.g., <0.5%) | The amount of water present in the material, often determined by Karl Fischer titration. |
Experimental Protocols
This compound is most commonly employed as an internal standard for the quantification of N-Desethyl Vardenafil in biological samples, such as plasma or serum, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol: Quantification of N-Desethyl Vardenafil in Plasma
-
Sample Preparation:
-
A known concentration of this compound (internal standard) is spiked into the plasma samples.
-
Proteins in the plasma are precipitated using a solvent like acetonitrile.
-
The sample is centrifuged, and the supernatant containing the analyte and internal standard is collected.
-
The supernatant is then evaporated and reconstituted in a mobile phase-compatible solvent.
-
-
LC-MS/MS Analysis:
-
The reconstituted sample is injected into a High-Performance Liquid Chromatography (HPLC) system.
-
The HPLC column separates N-Desethyl Vardenafil and this compound from other matrix components.
-
The separated compounds are then introduced into a tandem mass spectrometer.
-
The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both the analyte and the internal standard (Multiple Reaction Monitoring - MRM).
-
-
Data Analysis:
-
The peak areas of the analyte and the internal standard are measured.
-
A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the analyte in a series of calibration standards.
-
The concentration of N-Desethyl Vardenafil in the unknown samples is then calculated from the calibration curve.
-
Visualizations
Signaling Pathway of Vardenafil
Vardenafil, the parent drug of N-Desethyl Vardenafil, exerts its therapeutic effect by inhibiting PDE5 within the nitric oxide (NO) signaling pathway in smooth muscle cells.[2][7]
Figure 1: Vardenafil's inhibition of PDE5 in the NO signaling pathway.
Experimental Workflow for Quantification
The following diagram illustrates the typical workflow for using this compound as an internal standard in a quantitative bioanalytical assay.
Figure 2: Workflow for quantification using a deuterated internal standard.
Conclusion
Interpreting the Certificate of Analysis for this compound requires an understanding of its role as a deuterated internal standard and the analytical techniques for which it is employed. The CoA provides critical data on the identity, purity, and quality of the compound, which are essential for ensuring the accuracy and reproducibility of experimental results. By carefully reviewing the quantitative data and understanding the experimental context, researchers can confidently utilize this stable isotope-labeled compound in their studies of Vardenafil pharmacokinetics and metabolism.
References
Isotopic Purity of N-Desethyl Vardenafil-d8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity of N-Desethyl Vardenafil-d8, a critical internal standard for the bioanalytical quantitation of N-desethyl vardenafil (B611638), the major pharmacologically active metabolite of the phosphodiesterase type 5 (PDE5) inhibitor, vardenafil.[1][2] Ensuring the high isotopic purity of such standards is paramount for the accuracy and reliability of pharmacokinetic and metabolic studies.[3][4]
Understanding Isotopic Purity in Deuterated Standards
Deuterated internal standards are synthetic molecules where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium (B1214612). In the case of this compound, eight hydrogen atoms on the piperazine (B1678402) ring have been substituted with deuterium.[5] The isotopic purity of such a standard refers to the percentage of the molecules that contain the desired number of deuterium atoms (in this case, eight).
Impurities can arise during the synthesis and handling of deuterated compounds. These can include molecules with fewer than the intended number of deuterium atoms (e.g., d7, d6) or the unlabeled analogue (d0). The presence of these isotopic impurities can contribute to the analyte's signal, leading to an overestimation of its concentration, particularly at the lower limit of quantification.[3] Therefore, rigorous assessment of isotopic purity is a regulatory and scientific necessity.
Quantitative Analysis of Isotopic Purity
The isotopic purity of this compound is typically determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. While a specific Certificate of Analysis for this compound is not publicly available, the general quality specifications for deuterated internal standards require a high level of isotopic enrichment, typically ≥98%.[3]
Below is a representative table summarizing the expected isotopic distribution for a batch of this compound meeting typical quality control standards.
| Isotopologue | Deuterium Atoms (n) | Representative Abundance (%) |
| d8 | 8 | ≥ 98.0 |
| d7 | 7 | ≤ 1.5 |
| d6 | 6 | ≤ 0.4 |
| d5 | 5 | ≤ 0.1 |
| d0 (unlabeled) | 0 | ≤ 0.05 |
Note: This data is representative and actual values may vary between different batches and suppliers. A Certificate of Analysis should always be consulted for lot-specific data.
Experimental Protocols for Isotopic Purity Determination
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for determining the isotopic distribution of a deuterated compound by precisely measuring the mass-to-charge ratio of the different isotopologues.
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system is typically used.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 1 µg/mL with an appropriate mobile phase.
LC-HRMS Method:
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Mass Analyzer Mode: Full scan mode with high resolution (>10,000).
Data Analysis:
-
Extract the ion chromatograms for the expected m/z values of the protonated molecular ions of each isotopologue ([M+H]+), from d0 to d8.
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H and ²H NMR, provides valuable information about the location and extent of deuteration.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation: Dissolve a sufficient amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or Chloroform-d).
¹H NMR Analysis:
-
Acquire a standard proton NMR spectrum.
-
The absence or significant reduction of signals corresponding to the protons on the piperazine ring confirms successful deuteration at these positions.
-
Integration of any residual proton signals at these positions can be used to estimate the percentage of non-deuterated species.
²H NMR Analysis:
-
Acquire a deuterium NMR spectrum.
-
The presence of signals in the regions corresponding to the piperazine ring confirms the incorporation of deuterium.
-
The relative integration of these signals can provide information about the distribution of deuterium atoms.
Synthesis of this compound and Potential for Isotopic Impurities
While specific synthesis routes for commercially available this compound are proprietary, a plausible synthetic strategy would involve the reaction of the appropriate Vardenafil precursor with deuterated piperazine (piperazine-d8).
Potential Sources of Isotopic Impurities:
-
Incomplete Deuteration of the Reagent: The piperazine-d8 starting material may not have 100% isotopic enrichment, containing lower deuterated species.
-
Hydrogen-Deuterium Exchange: During the synthesis or purification process, back-exchange of deuterium with hydrogen from solvents or reagents can occur, although this is less likely for C-D bonds.
-
Cross-Contamination: Contamination with the unlabeled analogue during manufacturing or handling.
Vardenafil Metabolism and the PDE5 Signaling Pathway
N-Desethyl Vardenafil is the major circulating metabolite of Vardenafil, formed primarily by the action of the cytochrome P450 enzyme CYP3A4 in the liver.[6][7][8] This metabolic process involves the removal of an ethyl group from the piperazine moiety of Vardenafil.[1]
Vardenafil and its metabolite, N-desethyl vardenafil, exert their pharmacological effect by inhibiting phosphodiesterase type 5 (PDE5).[9] PDE5 is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP).[2] By inhibiting PDE5, vardenafil leads to an increase in cGMP levels, resulting in smooth muscle relaxation and vasodilation.[9]
Below is a diagram illustrating the metabolic pathway of Vardenafil and the subsequent signaling cascade.
Caption: Vardenafil metabolism and the PDE5 signaling pathway.
The following diagram illustrates a typical experimental workflow for the determination of isotopic purity.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Vardenafil dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. veeprho.com [veeprho.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Vardenafil - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
Methodological & Application
Application Note: High-Throughput Quantification of N-Desethyl Vardenafil in Human Plasma using N-Desethyl Vardenafil-d8 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vardenafil (B611638) is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the corpus cavernosum.[1] It is widely prescribed for the treatment of erectile dysfunction. The primary metabolic pathway of Vardenafil is N-de-ethylation, mediated by cytochrome P450 (CYP) enzymes 3A4 and 3A5, resulting in the formation of its major active metabolite, N-Desethyl Vardenafil.[1][2] Accurate quantification of both the parent drug and its metabolites in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for bioanalysis due to its high sensitivity, selectivity, and speed.[3][4] The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative LC-MS/MS assays.[4] A SIL-IS, such as N-Desethyl Vardenafil-d8, has nearly identical physicochemical properties to the analyte of interest, ensuring that it co-elutes and experiences similar extraction recovery and matrix effects.[5] This minimizes analytical variability and significantly improves the accuracy and precision of the quantification.
This application note provides a detailed protocol for the rapid and sensitive quantification of N-Desethyl Vardenafil in human plasma using this compound as an internal standard with an LC-MS/MS system.
Principle of Stable Isotope-Labeled Internal Standard
The core principle of using a SIL-IS is to add a known concentration of the labeled compound to all samples, calibrators, and quality controls at the beginning of the sample preparation process.[6] The SIL-IS and the endogenous analyte behave almost identically throughout extraction, chromatography, and ionization.[5] Any loss of analyte during sample processing will be mirrored by a proportional loss of the SIL-IS. The mass spectrometer distinguishes between the analyte and the SIL-IS based on their mass-to-charge (m/z) difference. Quantification is then based on the ratio of the analyte peak area to the SIL-IS peak area, which corrects for variations and leads to highly reliable data.
Vardenafil Signaling Pathway
Vardenafil acts by inhibiting PDE5. During sexual stimulation, nitric oxide (NO) is released, which activates guanylate cyclase to produce cGMP. cGMP leads to smooth muscle relaxation and increased blood flow. PDE5 degrades cGMP, terminating this effect. By inhibiting PDE5, Vardenafil and its active metabolite N-Desethyl Vardenafil maintain higher levels of cGMP, thus prolonging the pro-erectile signal.[1]
Experimental Protocols
Materials and Reagents
-
N-Desethyl Vardenafil reference standard (≥95% purity)[7]
-
This compound internal standard (≥95% purity)
-
Human plasma (with K2-EDTA as anticoagulant)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Purified water (18.2 MΩ·cm)
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-Desethyl Vardenafil and this compound by dissolving the accurately weighed compounds in methanol.
-
Working Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with a 50:50 (v/v) mixture of methanol and water to create calibration standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol/water.
Sample Preparation: Protein Precipitation
This protocol is based on a simple and rapid protein precipitation method, which is effective for extracting Vardenafil and its metabolites from plasma.[3]
-
Label 1.5 mL microcentrifuge tubes for blank, calibration standards, quality controls (QCs), and unknown samples.
-
Pipette 100 µL of human plasma into the appropriately labeled tubes.
-
Add 25 µL of the IS working solution (100 ng/mL this compound) to all tubes except the blank.
-
Vortex each tube for 30 seconds.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the clear supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Analysis
The following conditions are a starting point and should be optimized for the specific instrumentation used.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 Column (e.g., 50 mm x 2.1 mm, 3 µm)[8] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 2.5 min, hold for 1 min, return to 10% B |
| Column Temp. | 40°C[8] |
| Injection Vol. | 5 µL |
| Total Run Time | ~5 minutes |
Mass Spectrometry Conditions
| Parameter | Value |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 500°C |
| Gas Flow | Instrument Dependent |
Optimized MRM Transitions
The mass transitions for N-Desethyl Vardenafil are established in the literature.[8] The transitions for the d8-labeled internal standard are predicted by adding 8 Daltons to the precursor ion mass, assuming the primary fragment ion remains the same.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-Desethyl Vardenafil | 460.9 | 151.2 | 35 |
| This compound (IS) | 468.9 | 151.2 | 35 |
Method Validation Summary
A full bioanalytical method validation should be performed according to regulatory guidelines (e.g., ICH M10).[6] The following table summarizes typical acceptance criteria and expected performance.
| Parameter | Concentration Range | Acceptance Criteria | Expected Performance |
| Linearity (r²) | 0.5 - 200 ng/mL | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | S/N > 10, Precision ≤ 20%, Accuracy ±20% | Meets Criteria |
| Intra-day Precision (%CV) | Low, Mid, High QC | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | Low, Mid, High QC | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Accuracy (%Bias) | Low, Mid, High QC | Within ±15% (±20% at LLOQ) | Within ±10% |
| Matrix Effect | Low, High QC | IS-normalized factor CV ≤ 15% | < 10% |
| Recovery | Low, High QC | Consistent and precise | > 85% |
Experimental Workflow Diagram
Conclusion
This application note provides a robust and reliable LC-MS/MS method for the quantification of N-Desethyl Vardenafil in human plasma. The use of its stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by compensating for variability during sample preparation and analysis. The described protein precipitation protocol is simple and rapid, making it suitable for high-throughput bioanalytical laboratories supporting pharmacokinetic and clinical studies. The method demonstrates excellent sensitivity, linearity, and reproducibility, meeting the stringent requirements for regulated bioanalysis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. scbt.com [scbt.com]
- 8. Liquid chromatography/tandem mass spectrometry method for the simultaneous determination of vardenafil and its major metabolite, N-desethylvardenafil, in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative analysis of vardenafil in plasma using N-Desethyl Vardenafil-d8
Application Note: Quantitative Analysis of Vardenafil (B611638) in Plasma by LC-MS/MS
Introduction
Vardenafil is a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] It is widely prescribed for the treatment of erectile dysfunction.[1][2] The primary active metabolite of vardenafil is N-desethylvardenafil, formed through metabolism by CYP3A4 enzymes in the liver.[2][3] Accurate quantification of vardenafil in plasma is essential for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of vardenafil in plasma. The protocol utilizes N-Desethyl Vardenafil-d8, a stable isotope-labeled analog, as an internal standard (IS) to ensure high accuracy and precision by correcting for matrix effects and variability during sample preparation.[4]
Mechanism of Action: Vardenafil Signaling Pathway
Sexual stimulation triggers the release of nitric oxide (NO) from nerve endings and endothelial cells in the corpus cavernosum. NO activates the enzyme guanylate cyclase, which increases the synthesis of cGMP. Elevated cGMP levels lead to smooth muscle relaxation, increased blood flow, and consequently, penile erection. Vardenafil exerts its therapeutic effect by inhibiting PDE5, the enzyme that degrades cGMP, thereby prolonging its action.[3]
Experimental Protocols
Materials and Reagents
-
Vardenafil hydrochloride reference standard (99.7% purity).[5]
-
This compound (Internal Standard).[4]
-
HPLC-grade acetonitrile (B52724) and methanol (B129727).[5]
-
Formic acid (LC-MS grade).[5]
-
Ammonium acetate.
-
Ultrapure water.
-
Human plasma (with K2 EDTA as anticoagulant).
Preparation of Standard and QC Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Vardenafil and this compound in methanol to obtain stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Vardenafil stock solution with a 50:50 mixture of acetonitrile and water to create working standards for calibration curves and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile to achieve a final concentration of 100 ng/mL.
Plasma Sample Preparation
A protein precipitation method is employed for its simplicity and efficiency in extracting vardenafil from plasma.[1][3]
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (100 ng/mL this compound).
-
Vortex the mixture for 30 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[3]
-
Vortex vigorously for 2 minutes.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an aliquot (e.g., 5 µL) directly into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following are representative conditions and may require optimization for specific instrumentation.
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1][5] |
| Mobile Phase A | 0.1% Formic acid in water or 10 mM Ammonium Acetate.[1][6][7] |
| Mobile Phase B | Acetonitrile or Methanol.[6][7] |
| Flow Rate | 0.4 - 0.55 mL/min.[1][6][7] |
| Gradient | Isocratic or gradient elution optimized for separation (e.g., 5-95% B over 3 min).[5] |
| Column Temperature | 35 - 40°C.[5][8] |
| Injection Volume | 2 - 5 µL.[1][5] |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive.[6][7] |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 2.5 kV.[5] |
| Source Temperature | 150°C.[5] |
| MRM Transitions | |
| Vardenafil | m/z 489 → 151.[1][6][7] |
| This compound (IS) | m/z 469 → 151 (Predicted) |
Method Validation Summary
The method should be validated according to regulatory guidelines (e.g., USFDA) to demonstrate its reliability for bioanalysis.[1] The following tables summarize typical performance characteristics based on published data for similar assays.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Vardenafil | 0.5 - 200 | ≥ 0.998 | 0.5 |
| Data synthesized from multiple sources.[1][8][9][10] |
Table 2: Intra-day and Inter-day Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | < 9.2% | 89.3% - 105.3% | < 5.9% | 94.0% - 102.0% |
| Low | 1.5 | < 8.5% | 90.1% - 104.5% | < 5.5% | 95.1% - 101.5% |
| Medium | 25 | < 4.0% | 92.5% - 102.0% | < 3.0% | 96.3% - 100.8% |
| High | 150 | < 3.5% | 93.1% - 101.7% | < 2.5% | 97.0% - 100.5% |
| Representative data compiled from published validation studies.[1][8] |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Mean Recovery (%) | Matrix Effect (% RSD) |
| Vardenafil | Low | 95.1% - 101.4% | < 4.5% |
| Medium | 95.1% - 101.4% | < 4.5% | |
| High | 95.1% - 101.4% | < 4.5% | |
| Data based on similar analytical methods.[6][9][11] |
Conclusion
This application note presents a comprehensive and reliable LC-MS/MS method for the quantitative determination of vardenafil in plasma using this compound as an internal standard. The protocol, featuring a simple protein precipitation step, offers high sensitivity, accuracy, and precision, making it well-suited for high-throughput analysis in clinical and research settings. The detailed experimental conditions and validation parameters provide a solid foundation for researchers and drug development professionals to implement this method for pharmacokinetic and bioequivalence studies.
References
- 1. Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vardenafil dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. veeprho.com [veeprho.com]
- 5. A novel vardenafil analog in a healthcare product: Preparation, characterization, and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Vardenafil in Human Plasma by LC/MS/MS and its Clinical Applications | Scholars Middle East Publishers [saudijournals.com]
- 8. researchgate.net [researchgate.net]
- 9. faa.gov [faa.gov]
- 10. Detection and validated quantification of the phosphodiesterase type 5 inhibitors sildenafil, vardenafil, tadalafil, and 2 of their metabolites in human blood plasma by LC-MS/MS--application to forensic and therapeutic drug monitoring cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note and Protocol: Preparation of N-Desethyl Vardenafil-d8 Stock Solutions for Research Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Desethyl Vardenafil is the major active metabolite of Vardenafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction. The deuterated analog, N-Desethyl Vardenafil-d8, serves as an ideal internal standard for quantitative bioanalytical assays, such as those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Its use is critical for correcting analytical variability during sample preparation and instrument analysis, thereby ensuring the accuracy and precision of pharmacokinetic and metabolic studies.[3][4] Proper preparation of stock and working solutions is the foundational step for reliable quantification. This document provides a detailed protocol for the preparation, storage, and handling of this compound solutions.
Vardenafil Signaling Pathway
Vardenafil and its metabolite, N-Desethyl Vardenafil, exert their pharmacological effect by inhibiting PDE5. This enzyme is a key component of the nitric oxide (NO) signaling cascade in smooth muscle cells, particularly in the corpus cavernosum. During sexual stimulation, NO is released, which activates guanylate cyclase to produce cyclic guanosine (B1672433) monophosphate (cGMP). cGMP, in turn, leads to smooth muscle relaxation, vasodilation, and increased blood flow. PDE5 degrades cGMP, terminating this signal. By inhibiting PDE5, Vardenafil and N-Desethyl Vardenafil maintain elevated cGMP levels, thereby enhancing the pro-erectile signaling pathway.[5][6]
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. nebiolab.com [nebiolab.com]
- 4. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. go.drugbank.com [go.drugbank.com]
Application Notes: The Role of N-Desethyl Vardenafil-d8 in Drug Metabolism and Pharmacokinetic Studies
Introduction
The rigorous evaluation of a drug's absorption, distribution, metabolism, and excretion (ADME) profile is a cornerstone of modern drug development. Pharmacokinetic (PK) and drug metabolism (DM) studies provide critical data on a drug's behavior in a biological system. Accurate quantification of the parent drug and its metabolites in complex biological matrices like plasma or tissue is essential for these assessments.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity.[2]
To ensure the accuracy and precision of LC-MS/MS data, an internal standard (IS) is used to correct for variability during sample processing and analysis.[3] Stable isotope-labeled (SIL) internal standards, particularly deuterated compounds, are considered the most reliable choice.[1][2] This document details the application of N-Desethyl Vardenafil-d8 as an internal standard for the quantification of Vardenafil (B611638) and its major active metabolite, N-Desethyl Vardenafil, in drug metabolism studies.
Vardenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction.[4] It is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4 to form N-Desethyl Vardenafil (also known as M1).[4][5][6][7] This metabolite is pharmacologically active, contributing approximately 7% of the total activity.[5] Therefore, simultaneous quantification of both Vardenafil and N-Desethyl Vardenafil is crucial for a comprehensive understanding of its pharmacokinetics.
This compound is an ideal internal standard for this analysis. By replacing eight hydrogen atoms with deuterium (B1214612), its molecular weight is increased, allowing it to be distinguished from the non-labeled metabolite by the mass spectrometer.[1] However, its chemical and physical properties remain nearly identical, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thus effectively compensating for analytical variations.[1][3]
Vardenafil Metabolism and Bioanalytical Strategy
Vardenafil undergoes hepatic metabolism, primarily through the CYP3A4 enzyme, leading to the formation of its major circulating metabolite, M1, through N-deethylation of the piperazine (B1678402) moiety.[5][6][7]
Figure 1: Metabolic pathway of Vardenafil to N-Desethyl Vardenafil.
To accurately quantify both the parent drug (Vardenafil) and its metabolite (N-Desethyl Vardenafil) in a biological sample, a robust bioanalytical method is required. The use of a stable isotope-labeled internal standard like this compound is central to this strategy.
Figure 2: Role of an internal standard in quantitative bioanalysis.
Quantitative Data
The following tables summarize typical mass spectrometry parameters for the analysis of Vardenafil and N-Desethyl Vardenafil using this compound as an internal standard. Parameters should be optimized for the specific instrument used.
Table 1: Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Vardenafil | 489.1 | 151.2 | ESI Positive |
| N-Desethyl Vardenafil | 460.9 | 151.2 | ESI Positive |
| This compound (IS) | 468.9 | 151.2 | ESI Positive |
Note: The precursor ion for the d8-labeled internal standard is shifted by +8 Da compared to the unlabeled metabolite. The product ion remains the same, assuming the deuterium labels are not on the fragmented portion of the molecule.
Table 2: Typical Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | C18 (e.g., 50 mm x 2.0 mm, 3 µm)[8] |
| Mobile Phase | A: 10 mM Ammonium Acetate (pH 5.0) B: Acetonitrile[8] |
| Gradient | Isocratic (e.g., 10:90, A:B)[8] |
| Flow Rate | 0.2 - 0.4 mL/min[8][9] |
| Column Temperature | 40 °C[8] |
| Injection Volume | 2 - 10 µL |
Experimental Protocols
This section provides a detailed protocol for the quantification of Vardenafil and N-Desethyl Vardenafil in human plasma using this compound as an internal standard.
Figure 3: Bioanalytical workflow for sample analysis.
1. Materials and Reagents
-
Vardenafil reference standard
-
N-Desethyl Vardenafil reference standard
-
This compound (Internal Standard)
-
HPLC-grade Acetonitrile (B52724)
-
HPLC-grade Methanol (B129727)
-
Ammonium Acetate
-
Formic Acid (optional, for pH adjustment)
-
Ultrapure Water
-
Control human plasma (with appropriate anticoagulant, e.g., K2-EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes and tips
-
Vortex mixer
-
Refrigerated centrifuge
-
LC-MS/MS system
2. Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve each reference standard (Vardenafil, N-Desethyl Vardenafil, and this compound) in methanol to prepare individual stock solutions of 1 mg/mL.[1] Store at -20°C.
-
Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with a suitable solvent (e.g., 50:50 methanol:water). These will be used to spike calibration curve standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound in acetonitrile at a concentration that provides an appropriate response on the mass spectrometer (e.g., 50 ng/mL).[1] This solution will be used as the protein precipitation agent.
3. Sample Preparation (Protein Precipitation) This method is rapid and effective for a wide range of biological samples.[4]
-
Label microcentrifuge tubes for calibration standards, QCs, and unknown study samples.
-
Pipette 100 µL of the appropriate sample (blank plasma, spiked calibrator, QC, or unknown sample) into the corresponding tube.[4]
-
Add 300 µL of the ice-cold Internal Standard working solution (this compound in acetonitrile) to each tube.[4] The ratio of precipitation solvent to sample is typically 3:1.
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.[4]
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.[4]
4. LC-MS/MS Analysis
-
Set up the LC-MS/MS system with the chromatographic and mass spectrometric conditions outlined in Tables 1 and 2.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Create a sequence table including blanks, calibration curve standards, QCs, and unknown samples.
-
Inject the samples and acquire data in the Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, monitoring the specific precursor-to-product ion transitions for each compound.[8]
5. Data Analysis and Quantification
-
Integrate the chromatographic peaks for each analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used.
-
Determine the concentration of Vardenafil and N-Desethyl Vardenafil in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This compound serves as an exemplary internal standard for the accurate and precise quantification of Vardenafil and its active metabolite in drug metabolism and pharmacokinetic studies. Its use in conjunction with a validated LC-MS/MS method allows researchers to generate high-quality, reliable data, which is indispensable for making critical decisions throughout the drug development process.[1] The protocols and data presented provide a robust framework for scientists to implement this methodology in their own laboratories.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. benchchem.com [benchchem.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Liquid chromatography/tandem mass spectrometry method for the simultaneous determination of vardenafil and its major metabolite, N-desethylvardenafil, in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
Application Note: High-Throughput Quantification of Vardenafil and its Active Metabolite N-desethylvardenafil in Human Plasma using LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the phosphodiesterase type 5 (PDE5) inhibitor, vardenafil (B611638), and its major active metabolite, N-desethylvardenafil (M1), in human plasma. The described protocol utilizes a simple liquid-liquid extraction procedure for sample preparation and offers a rapid analysis time, making it suitable for high-throughput pharmacokinetic studies in drug development and clinical research. The method was validated for linearity, precision, and accuracy, demonstrating its reliability for bioanalytical applications.
Introduction
Vardenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] By inhibiting PDE5, vardenafil enhances the effect of nitric oxide (NO), which is released during sexual stimulation, leading to smooth muscle relaxation and increased blood flow in the corpus cavernosum.[1] Vardenafil is primarily metabolized in the liver by CYP3A4 enzymes to its main circulating and pharmacologically active metabolite, N-desethylvardenafil (M1).[2][3] The M1 metabolite exhibits a similar PDE5 selectivity profile to the parent drug and contributes to the overall therapeutic effect.[1][3] Therefore, the simultaneous quantification of both vardenafil and M1 is crucial for accurately characterizing the pharmacokinetic profile and understanding the exposure-response relationship in clinical studies. This document provides a detailed protocol for a validated LC-MS/MS method developed for this purpose.
Signaling Pathway
Vardenafil exerts its therapeutic effect by modulating the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway. During sexual stimulation, nitric oxide is released, which activates soluble guanylate cyclase (sGC). Activated sGC converts guanosine triphosphate (GTP) to cGMP, which acts as a second messenger, leading to smooth muscle relaxation and vasodilation. PDE5 rapidly hydrolyzes cGMP to inactive GMP, terminating the signal. Vardenafil selectively inhibits PDE5, preventing cGMP degradation and thus potentiating the smooth muscle relaxation effect.
Experimental Protocols
Materials and Reagents
-
Vardenafil hydrochloride (Reference Standard)
-
N-desethylvardenafil (Reference Standard)
-
Sildenafil (B151) (Internal Standard, IS)
-
Acetonitrile (B52724) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Ammonium acetate (Analytical grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph (e.g., Shimadzu, Agilent, Waters)
-
Tandem Mass Spectrometer with electrospray ionization (ESI) source (e.g., AB Sciex, Thermo Fisher, Waters)
-
Analytical Column: Luna C18, 50 mm x 2.0 mm, 3 µm (or equivalent)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of vardenafil, N-desethylvardenafil, and sildenafil (IS) in methanol.
-
Working Standard Solutions: Serially dilute the stock solutions with a 50:50 mixture of acetonitrile and water to prepare working solutions for calibration curve standards and quality control (QC) samples.
-
Calibration Standards and QC Samples: Spike blank human plasma with appropriate volumes of the working standard solutions to create calibration standards ranging from 0.5 to 200 ng/mL and QC samples at low, medium, and high concentrations (e.g., 1.5, 50, and 150 ng/mL).[4]
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 250 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the sildenafil internal standard working solution.
-
Add 1 mL of ethyl acetate.[4]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
-
Chromatographic Conditions
-
Mass Spectrometric Conditions
Analytical Method Workflow
The overall workflow for the quantification of vardenafil and its metabolite involves sample collection, preparation, LC-MS/MS analysis, and data processing.
Quantitative Data Summary
The described LC-MS/MS method was validated according to established bioanalytical method validation guidelines. A summary of the key quantitative performance parameters for both vardenafil and its metabolite N-desethylvardenafil is presented below.
| Parameter | Vardenafil | N-desethylvardenafil (M1) | Internal Standard (Sildenafil) | Reference |
| Linearity Range | 0.5 - 200 ng/mL | 0.5 - 200 ng/mL | N/A | [4] |
| LLOQ | 0.5 ng/mL | 0.5 ng/mL | N/A | [4] |
| MRM Transition (m/z) | 489.1 → 151.2 | 460.9 → 151.2 | 475.3 → 100.1 | [4] |
| Intra-assay Precision (%CV) | < 13.6% | < 13.6% | N/A | [4] |
| Inter-assay Precision (%CV) | < 13.6% | < 13.6% | N/A | [4] |
| Accuracy | > 93.1% | > 93.1% | N/A | [4] |
| Extraction Recovery | ~95% | Not Specified | ~95% | [5] |
Note: Precision and accuracy data are representative values from the cited literature and should be established independently during in-house validation.
Conclusion
The LC-MS/MS method outlined in this application note provides a sensitive, specific, and high-throughput solution for the simultaneous quantification of vardenafil and its active metabolite, N-desethylvardenafil, in human plasma. The simple extraction procedure and rapid chromatographic runtime make this method highly suitable for supporting pharmacokinetic assessments in both preclinical and clinical drug development programs, enabling researchers to gain a comprehensive understanding of vardenafil's disposition and metabolic profile.
References
- 1. Vardenafil | C23H32N6O4S | CID 135400189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Liquid chromatography/tandem mass spectrometry method for the simultaneous determination of vardenafil and its major metabolite, N-desethylvardenafil, in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Vardenafil in Human Plasma by LC/MS/MS and its Clinical Applications | Scholars Middle East Publishers [saudijournals.com]
Application Notes and Protocols for N-Desethyl Vardenafil-d8 in Forensic Toxicology Screening
Introduction
Vardenafil (B611638) is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction.[1][2][3] In forensic toxicology, the detection and quantification of vardenafil and its primary active metabolite, N-desethyl vardenafil, are crucial for investigating cases of drug-facilitated sexual assault, poisoning, and analyzing counterfeit medications.[4][5] The use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise quantification in complex biological matrices, mitigating effects such as ion suppression or enhancement in mass spectrometry.[6][7][8][9] N-Desethyl Vardenafil-d8 is a deuterated analog of the main metabolite of vardenafil, making it an ideal internal standard for such applications.[10][11]
These application notes provide detailed protocols for the extraction and quantification of N-desethyl vardenafil using this compound as an internal standard in forensic toxicology screening, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Pharmacological Context: Vardenafil Signaling Pathway
Vardenafil's therapeutic effect is mediated through the nitric oxide (NO) signaling pathway.[12] During sexual stimulation, nitric oxide is released, which in turn activates guanylate cyclase to produce cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] cGMP acts as a second messenger, leading to smooth muscle relaxation and increased blood flow to the corpus cavernosum, resulting in an erection.[2][12] Vardenafil inhibits PDE5, the enzyme responsible for the degradation of cGMP, thereby enhancing the erectile response.[1][3][13] Vardenafil is metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to its major active metabolite, N-desethyl vardenafil.[14][15]
Analytical Methods
The primary analytical technique for the sensitive and selective quantification of vardenafil and its metabolites in forensic toxicology is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, often requiring derivatization of the analytes.
Quantitative Data Summary
The following tables summarize the performance characteristics of various analytical methods for the quantification of vardenafil and N-desethyl vardenafil.
Table 1: LC-MS/MS Method Parameters for Vardenafil and N-Desethyl Vardenafil Quantification
| Parameter | Vardenafil | N-Desethyl Vardenafil | Reference |
| Linearity Range | 0.5 - 350 ng/mL | 0.5 - 200 ng/mL | [16] |
| 0.5 - 200 ng/mL | 0.5 - 200 ng/mL | [17] | |
| 0.39 - 200 ng/mL | - | [18] | |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 0.5 ng/mL | [16][17] |
| 0.39 ng/mL | - | [18] | |
| Recovery | > 50% | > 50% | [16] |
| 94 - 97% | - | [18] | |
| Precision (CV%) | < 15% | < 15% | [16] |
| < 13.6% | < 13.6% | [17] | |
| Accuracy | Within ± 15% | Within ± 15% | [16] |
| > 93.1% | > 93.1% | [17] |
Table 2: Mass Spectrometric Transitions for Vardenafil and Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Vardenafil | 489.1 | 151.2 | [17] |
| N-Desethyl Vardenafil | 460.9 | 151.2 | [17] |
| Sildenafil (Internal Standard) | 475.3 | 100.1 | [17] |
| Sildenafil-d8 (Internal Standard) | 483.3 | - | [18] |
Experimental Protocols
Sample Preparation
This protocol is adapted from methods described for the extraction of PDE5 inhibitors from plasma.[16][17][19]
Materials:
-
Blood plasma sample
-
This compound internal standard working solution
-
Diethyl ether:ethyl acetate (B1210297) (1:1, v/v)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Pipette 0.5 mL of blood plasma into a microcentrifuge tube.
-
Add a known amount of this compound internal standard working solution.
-
Add 2.5 mL of diethyl ether:ethyl acetate (1:1, v/v).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
This protocol is a general procedure based on common SPE methods for drug extraction from urine.[20][21][22]
Materials:
-
Urine sample
-
This compound internal standard working solution
-
Mixed-mode cation exchange SPE cartridge (e.g., Strata-X-C)
-
Methanol (B129727) (for conditioning)
-
Deionized water (for equilibration)
-
Wash solvent (e.g., 5% methanol in water)
-
Elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol)
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
To 1 mL of urine, add a known amount of this compound internal standard.
-
Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water. Do not allow the cartridge to dry.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of the wash solvent to remove interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 2 mL of the elution solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Parameters:
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water or 10 mM ammonium acetate.[15]
-
Mobile Phase B: Acetonitrile or Methanol.[15]
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.
-
Injection Volume: 5 - 20 µL.
Instrumentation:
-
Triple quadrupole or Q-Trap mass spectrometer.
Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters: Optimized for the specific instrument, including nebulizer gas, curtain gas, and ion spray voltage.
-
MRM Transitions: Monitor the transitions listed in Table 2. The specific collision energies and declustering potentials should be optimized for each analyte to achieve maximum sensitivity.
References
- 1. What is the mechanism of Vardenafil Hydrochloride? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic study of vardenafil analogues: Pseudovardenafil and hydroxyvardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. texilajournal.com [texilajournal.com]
- 10. This compound | LGC Standards [lgcstandards.com]
- 11. veeprho.com [veeprho.com]
- 12. benchchem.com [benchchem.com]
- 13. quora.com [quora.com]
- 14. Vardenafil dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Detection and validated quantification of the phosphodiesterase type 5 inhibitors sildenafil, vardenafil, tadalafil, and 2 of their metabolites in human blood plasma by LC-MS/MS--application to forensic and therapeutic drug monitoring cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Liquid chromatography/tandem mass spectrometry method for the simultaneous determination of vardenafil and its major metabolite, N-desethylvardenafil, in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. faa.gov [faa.gov]
- 19. benchchem.com [benchchem.com]
- 20. phenomenex.com [phenomenex.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for the Bioanalysis of Vardenafil Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of vardenafil (B611638) in biological matrices, specifically utilizing a deuterated internal standard to ensure the highest accuracy and precision. The protocols outlined below cover the most common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), primarily for plasma and urine samples.
Introduction
Vardenafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction. Accurate quantification of vardenafil in biological fluids is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as vardenafil-d4 (B1164114) or vardenafil-d8, is the gold standard in quantitative mass spectrometry. This is because a deuterated standard co-elutes with the analyte and exhibits nearly identical chemical and physical properties during sample preparation and ionization, effectively compensating for matrix effects and variability in instrument response.
Mechanism of Action: Vardenafil Signaling Pathway
Vardenafil exerts its therapeutic effect by inhibiting the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the corpus cavernosum of the penis. During sexual stimulation, nitric oxide (NO) is released, which activates guanylate cyclase to produce cGMP. The accumulation of cGMP leads to smooth muscle relaxation and increased blood flow, resulting in an erection.
Vardenafil inhibits PDE5, preventing cGMP degradation.
Quantitative Data Summary
The following tables summarize the performance of various published methods for the analysis of vardenafil in biological matrices. While the internal standards used in these specific studies may not all be deuterated, the data provides a valuable benchmark for what can be achieved with different sample preparation techniques.
Table 1: Performance of Vardenafil Quantitation Methods in Human Plasma
| Sample Preparation | Internal Standard | LLOQ (ng/mL) | Linearity Range (ng/mL) | Recovery (%) | Reference |
| Protein Precipitation | Tadalafil | 0.5 | 0.5 - 60 | 101.4 | [1][2] |
| Liquid-Liquid Extraction | Sildenafil | 0.05 | Not Specified | 95.1 | [3] |
| Liquid-Liquid Extraction | Not Specified | 10 | 10 - 1500 | Not Specified | [4][5] |
| Dispersive LLE | Not Specified | 0.92 | 2 - 2000 | 100.4 - 103.9 | [6][7] |
Table 2: Performance of Vardenafil Quantitation Methods in Urine
| Sample Preparation | Internal Standard | LLOQ (ng/mL) | Linearity Range (ng/mL) | Recovery (%) | Reference |
| LLE & SPE | Sildenafil | 7 | 7 - 500 | Not Specified | [8] |
Experimental Protocols
The following protocols are designed for use with a deuterated internal standard (e.g., vardenafil-d4 or vardenafil-d8) and are adaptable for various biological matrices. It is recommended to optimize the concentration of the internal standard and validate the method in the specific matrix of interest.
Protocol 1: Protein Precipitation (PPT) for Plasma Samples
This method is rapid, simple, and suitable for high-throughput analysis.[1][9]
Materials and Reagents:
-
Blank human plasma
-
Vardenafil reference standard
-
Vardenafil-d4 (or other deuterated analog) internal standard (IS)
-
Acetonitrile (B52724) (ice-cold, HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of vardenafil and vardenafil-d4 in methanol.
-
Prepare working standard solutions of vardenafil by serial dilution of the stock solution with 50:50 methanol:water.
-
Prepare a working internal standard solution of vardenafil-d4 at a suitable concentration (e.g., 100 ng/mL) in 50:50 methanol:water.
-
-
Sample Preparation:
-
Pipette 100 µL of plasma sample (or standard/QC sample) into a microcentrifuge tube.
-
Add 25 µL of the vardenafil-d4 working internal standard solution and vortex for 30 seconds.[1]
-
Add 200 µL of ice-cold acetonitrile to precipitate plasma proteins.[1][9]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[1]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot (e.g., 2-10 µL) into the LC-MS/MS system.[1]
-
Protein Precipitation Workflow.
Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples
LLE provides a cleaner extract compared to PPT by removing more matrix components.[3][10]
Materials and Reagents:
-
Blank human plasma
-
Vardenafil reference standard
-
Vardenafil-d4 (or other deuterated analog) internal standard (IS)
-
Extraction solvent (e.g., diethyl ether:dichloromethane, 1:1 v/v)[9]
-
Methanol (HPLC grade)
-
Reconstitution solvent (e.g., mobile phase)
-
Centrifuge tubes (5 mL)
Procedure:
-
Preparation of Stock and Working Solutions:
-
As described in Protocol 1.
-
-
Sample Preparation:
-
Pipette 500 µL of plasma sample (or standard/QC sample) into a centrifuge tube.
-
Add 50 µL of the vardenafil-d4 working internal standard solution and vortex for 30 seconds.
-
Add 3 mL of the extraction solvent.[9]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 5,000 rpm for 10 minutes to separate the layers.[9]
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[9]
-
Reconstitute the residue in 100 µL of the reconstitution solvent.[9]
-
Inject an aliquot (e.g., 10-20 µL) into the LC-MS/MS system.
-
Liquid-Liquid Extraction Workflow.
Protocol 3: Solid-Phase Extraction (SPE) for Urine Samples
SPE is a highly selective sample preparation technique that can provide the cleanest extracts, which is particularly useful for complex matrices like urine.[8]
Materials and Reagents:
-
Blank human urine
-
Vardenafil reference standard
-
Vardenafil-d4 (or other deuterated analog) internal standard (IS)
-
SPE cartridges (e.g., Oasis HLB)[8]
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Elution solvent (e.g., 5% ammonium hydroxide in methanol)
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Preparation of Stock and Working Solutions:
-
As described in Protocol 1.
-
-
Urine Sample Pre-treatment:
-
Thaw urine samples and centrifuge to remove any particulates.
-
Take 1 mL of the urine supernatant.
-
Add 50 µL of the vardenafil-d4 working internal standard solution.
-
Adjust the pH of the sample if necessary, depending on the SPE sorbent chemistry (for Oasis HLB, a neutral pH is generally acceptable).
-
-
Solid-Phase Extraction:
-
Condition: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibrate: Pass 1 mL of water through the cartridge.
-
Load: Load the pre-treated urine sample onto the cartridge at a slow flow rate (e.g., 1 mL/min).
-
Wash: Wash the cartridge with 1 mL of water to remove salts and polar interferences.
-
Elute: Elute the vardenafil and vardenafil-d4 with 1 mL of elution solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the reconstitution solvent.
-
Inject an aliquot into the LC-MS/MS system.
-
Solid-Phase Extraction Workflow.
LC-MS/MS Parameters
While the chromatographic conditions need to be optimized for your specific system, here are some typical starting parameters for the analysis of vardenafil.
Table 3: Typical LC-MS/MS Parameters for Vardenafil Analysis
| Parameter | Typical Value | Reference |
| LC Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) | [1][8] |
| Mobile Phase A | 0.1% Formic Acid in Water or 10mM Ammonium Acetate | [2][8] |
| Mobile Phase B | Acetonitrile or Methanol | [2][8] |
| Flow Rate | 0.4 - 0.55 mL/min | [1][2] |
| Injection Volume | 2 - 20 µL | [1][9] |
| Ionization Mode | ESI Positive | [2] |
| Vardenafil MRM Transition | m/z 489 -> 151 | [1][2] |
| Vardenafil-d4 MRM Transition | m/z 493 -> 151 (or other appropriate fragment) | Predicted |
| Vardenafil-d8 MRM Transition | m/z 497 -> 151 (or other appropriate fragment) | Predicted |
Note: The mass transitions for the deuterated internal standard should be determined by direct infusion of the standard. The fragment ion may be the same as the non-deuterated vardenafil if the deuterium (B1214612) labels are not on the fragmented portion of the molecule.
Conclusion
The choice of sample preparation technique for vardenafil analysis depends on the required sensitivity, throughput, and the complexity of the biological matrix. Protein precipitation offers speed and simplicity, while liquid-liquid extraction and solid-phase extraction provide cleaner samples, which can improve the robustness of the LC-MS/MS analysis. The use of a deuterated internal standard is strongly recommended for all quantitative bioanalytical methods to ensure the highest data quality. The protocols and data presented here provide a solid foundation for developing and validating a robust method for the determination of vardenafil in a research or drug development setting.
References
- 1. Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Vardenafil in Human Plasma by LC/MS/MS and its Clinical Applications | Scholars Middle East Publishers [saudijournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of a method for the determination of vardenafil in human plasma by high performance liquid chromatography with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of sildenafil, vardenafil and aildenafil in human plasma by dispersive liquid–liquid microextraction-back extraction based on ionic liquid and high performance liquid chromatography-ultraviolet detection [agris.fao.org]
- 7. Determination of sildenafil, vardenafil and aildenafil in human plasma by dispersive liquid-liquid microextraction-back extraction based on ionic liquid and high performance liquid chromatography-ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Detection and validated quantification of the phosphodiesterase type 5 inhibitors sildenafil, vardenafil, tadalafil, and 2 of their metabolites in human blood plasma by LC-MS/MS--application to forensic and therapeutic drug monitoring cases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chromatographic Separation of Vardenafil from its N-desethyl Metabolite
Introduction
Vardenafil (B611638) is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction.[1] It is primarily metabolized in the liver by CYP3A4 enzymes to its major active metabolite, N-desethylvardenafil.[1][2] The quantitative analysis of vardenafil and its N-desethyl metabolite in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring. This application note details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the effective separation and quantification of vardenafil and N-desethylvardenafil.
Principle
The method employs reversed-phase high-performance liquid chromatography (HPLC) for the separation of vardenafil and its N-desethyl metabolite, followed by detection using tandem mass spectrometry (MS/MS). This combination provides high selectivity and sensitivity for the accurate quantification of both analytes in complex biological samples such as plasma.[3]
Experimental Protocols
1. Sample Preparation (Protein Precipitation)
This protocol is suitable for the extraction of vardenafil and N-desethylvardenafil from plasma samples.[3]
-
Materials:
-
Procedure:
-
Pipette 100 µL of the plasma sample into a microcentrifuge tube.[3]
-
Add a specified amount of the internal standard working solution.
-
Vortex the mixture for 30 seconds.
-
Add 200 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.[3]
-
Vortex vigorously for another 30 seconds.
-
Centrifuge the mixture at 14,000 rpm for 10 minutes at 5°C.[3]
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
2. Chromatographic Conditions
A variety of columns and mobile phases can be used for the separation. Below are two validated methods.
Method 1: Isocratic Elution [4]
-
Chromatographic System: HPLC or UPLC system
-
Column: Luna C18 (50 mm x 2.0 mm, 3 µm)[4]
-
Mobile Phase: 10 mM ammonium (B1175870) acetate (B1210297) (pH 5.0) and acetonitrile (10:90, v/v)[4]
-
Flow Rate: 0.2 mL/min[4]
-
Column Temperature: 40°C[4]
-
Injection Volume: 2 µL[3]
-
Total Run Time: 2 minutes[4]
Method 2: Gradient Elution [5]
-
Chromatographic System: UPLC system
-
Column: ACQUITY UPLC-BEH C18 (50 mm x 2.1 mm, 1.7 µm)[5]
-
Mobile Phase A: 0.1% formic acid in water[5]
-
Mobile Phase B: Acetonitrile[5]
-
Gradient Program:
-
0–1 min: 20% B
-
1–2 min: Gradient to 30% B
-
2–4 min: Gradient to 40% B
-
4–6 min: Gradient to 50% B
-
Post-run: Return to initial conditions[5]
-
-
Flow Rate: 0.2 mL/min[5]
-
Column Temperature: 25°C[5]
-
Injection Volume: 1 µL[5]
-
Total Run Time: 6 minutes[5]
3. Mass Spectrometric Detection
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Vardenafil: m/z 489.1 → 151.2[4]
-
N-desethylvardenafil: m/z 460.9 → 151.2[4]
-
Sildenafil (IS): m/z 475.3 → 100.1[4]
-
Tadalafil (B1681874) (IS): m/z 390 → 169[3]
-
Data Presentation
The following table summarizes the quantitative data from a validated LC-MS/MS method for the simultaneous determination of vardenafil and N-desethylvardenafil in human plasma.[4]
| Parameter | Vardenafil | N-desethylvardenafil |
| Linearity Range (ng/mL) | 0.5 - 200 | 0.5 - 200 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 0.5 |
| Precision (%CV) | < 13.6 | < 13.6 |
| Accuracy (%) | > 93.1 | > 93.1 |
| Retention Time (min) | Not explicitly stated | Not explicitly stated |
| Resolution (Rs) | > 2.0 (between vardenafil and its impurities)[6] | Not explicitly stated |
Mandatory Visualization
Caption: Workflow for the chromatographic separation and detection of vardenafil and its metabolite.
Caption: Vardenafil signaling pathway, inhibiting PDE5 to increase cGMP and cause smooth muscle relaxation.
References
- 1. benchchem.com [benchchem.com]
- 2. Vardenafil dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid chromatography/tandem mass spectrometry method for the simultaneous determination of vardenafil and its major metabolite, N-desethylvardenafil, in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC-UV and UPLC-MS/MS methods for the simultaneous analysis of sildenafil, vardenafil, and tadalafil and their counterfeits dapoxetine, paroxetine, citalopram, tramadol, and yohimbine in aphrodisiac products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-Performance Liquid Chromatography [scirp.org]
Utilizing N-Desethyl Vardenafil-d8 for Therapeutic Drug Monitoring of Vardenafil
Application Notes and Protocols
Introduction
Vardenafil (B611638) is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the corpus cavernosum.[1][2] By inhibiting PDE5, vardenafil enhances the effect of nitric oxide (NO), a key mediator of penile erection, leading to smooth muscle relaxation and increased blood flow.[1][3] Vardenafil is primarily metabolized in the liver by CYP3A4 enzymes to its major active metabolite, N-desethylvardenafil.[1][2] Therapeutic drug monitoring (TDM) of vardenafil and N-desethylvardenafil is crucial for optimizing therapeutic outcomes, minimizing adverse effects, and informing pharmacokinetic studies.[2] The use of a stable isotope-labeled internal standard, such as N-Desethyl Vardenafil-d8, is essential for accurate and precise quantification of these analytes in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5]
Principle
This protocol describes a sensitive and specific LC-MS/MS method for the simultaneous quantification of vardenafil and its major metabolite, N-desethylvardenafil, in plasma. The method utilizes this compound as an internal standard (IS) to correct for matrix effects and variations in sample processing and instrument response. Plasma samples are prepared by protein precipitation, followed by chromatographic separation on a C18 reversed-phase column and detection by tandem mass spectrometry operating in the selected reaction monitoring (SRM) mode with positive electrospray ionization.[4][5][6]
Materials and Reagents
-
Vardenafil hydrochloride (Reference Standard)
-
N-Desethylvardenafil (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of vardenafil, N-desethylvardenafil, and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the vardenafil and N-desethylvardenafil stock solutions in 50:50 (v/v) acetonitrile:water to create a series of working standard solutions for calibration curve and QC samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) acetonitrile:water.
-
Calibration Curve and QC Samples: Spike appropriate volumes of the working standard solutions into drug-free human plasma to obtain calibration standards and QC samples at desired concentrations.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the internal standard working solution (100 ng/mL this compound).
-
Vortex for 30 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[2]
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[2]
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
Data Presentation
Table 1: LC-MS/MS System Parameters
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 5.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic: 10% A, 90% B |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Selected Reaction Monitoring (SRM) |
Table 2: SRM Transitions and MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Vardenafil | 489.1 | 151.2 | 200 | 35 |
| N-Desethylvardenafil | 461.2 | 151.2 | 200 | 35 |
| This compound (IS) | 469.2 | 151.2 | 200 | 35 |
Table 3: Pharmacokinetic Parameters of Vardenafil and N-Desethylvardenafil
| Parameter | Vardenafil | N-Desethylvardenafil | Reference |
| Tmax (median, hours) | 0.7 - 2.0 | - | [1][7] |
| Terminal Half-life (hours) | 4 - 5 | 4 - 5 | [1] |
| Bioavailability (%) | ~15 | - | [1][7] |
| Plasma Protein Binding (%) | ~95 | ~95 | [1] |
| Metabolism | Primarily by CYP3A4 | - | [1][2] |
Mandatory Visualizations
Caption: Experimental workflow for the extraction and analysis of vardenafil.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Vardenafil Hydrochloride? [synapse.patsnap.com]
- 4. Liquid chromatography/tandem mass spectrometry method for the simultaneous determination of vardenafil and its major metabolite, N-desethylvardenafil, in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Pharmacodynamics and pharmacokinetics of vardenafil in patients with erectile dysfunction] - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Resolution Mass Spectrometry for the Bioanalysis of N-Desethyl Vardenafil-d8: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed protocol for the quantitative analysis of N-Desethyl Vardenafil-d8 in biological matrices using High-Resolution Mass Spectrometry (HRMS). N-Desethyl Vardenafil is the major active metabolite of Vardenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction.[1][2][3] The use of a stable isotope-labeled internal standard, this compound, is crucial for achieving high accuracy and precision in quantitative bioanalysis by correcting for matrix effects and variations during sample preparation and analysis.[4] This document provides comprehensive methodologies for sample preparation, liquid chromatography, and high-resolution mass spectrometry, along with representative quantitative data.
Introduction
Vardenafil is primarily metabolized by hepatic cytochrome P450 (CYP) 3A4 enzymes to N-desethylvardenafil, its main active metabolite.[1][3] Understanding the pharmacokinetic profile of both the parent drug and its metabolites is essential for drug development and clinical monitoring. High-Resolution Mass Spectrometry (HRMS) offers significant advantages for quantitative bioanalysis, including high selectivity and the ability to perform retrospective data analysis.[5] The use of a deuterated internal standard, such as this compound, is the gold standard for quantitative mass spectrometry, as it closely mimics the behavior of the analyte, thereby improving the accuracy and reliability of the results.[4][6]
Signaling Pathway of Vardenafil
Vardenafil exerts its therapeutic effect by inhibiting the phosphodiesterase type 5 (PDE5) enzyme.[7] In the physiological process of penile erection, sexual stimulation leads to the release of nitric oxide (NO) in the corpus cavernosum. NO activates guanylate cyclase, which in turn increases the levels of cyclic guanosine (B1672433) monophosphate (cGMP).[8] cGMP acts as a second messenger, leading to smooth muscle relaxation and increased blood flow.[8] PDE5 is responsible for the degradation of cGMP.[7] By inhibiting PDE5, Vardenafil prevents the breakdown of cGMP, thus prolonging its vasodilatory effects.[7][8]
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of N-Desethyl Vardenafil from plasma samples.
Materials and Reagents:
-
Blank plasma
-
N-Desethyl Vardenafil analytical standard
-
This compound internal standard (IS) working solution (e.g., 100 ng/mL in acetonitrile)
-
Ice-cold acetonitrile (B52724) (ACN)
-
Microcentrifuge tubes
-
Vortex mixer
-
Refrigerated centrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution.
-
Vortex for 30 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[1]
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for LC-HRMS analysis.[1]
Liquid Chromatography
Instrumentation:
-
High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 90% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
High-Resolution Mass Spectrometry
Instrumentation:
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with a heated electrospray ionization (HESI) source.
Mass Spectrometric Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Full Scan |
| Mass Range | m/z 100-1000 |
| Resolution | > 60,000 FWHM |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 320°C |
| Sheath Gas Flow Rate | 40 arbitrary units |
| Auxiliary Gas Flow Rate | 10 arbitrary units |
Data Acquisition and Processing:
-
Acquire data in full scan mode to capture high-resolution mass spectra.
-
Process the data by extracting exact mass chromatograms for the protonated molecular ions of N-Desethyl Vardenafil and this compound. The mass extraction window should be narrow (e.g., ± 5 ppm) to ensure high selectivity.
Exact Mass Information:
| Compound | Molecular Formula | Monoisotopic Mass (Da) | [M+H]⁺ (m/z) |
| N-Desethyl Vardenafil | C₂₁H₂₈N₆O₄S | 460.1893 | 461.1971 |
| This compound | C₂₁H₂₀D₈N₆O₄S | 468.2395 | 469.2473 |
Experimental Workflow
The following diagram illustrates the overall workflow for the HRMS analysis of this compound.
Quantitative Data Summary
The following tables summarize the expected quantitative performance of the described HRMS method.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Linearity Range | 0.5 - 200 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Calibration Model | Linear, 1/x weighting |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
Table 2: Accuracy and Precision
| Quality Control (QC) Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.5 | < 15% | < 15% | 85 - 115% |
| Low QC | 1.5 | < 15% | < 15% | 85 - 115% |
| Medium QC | 50 | < 15% | < 15% | 85 - 115% |
| High QC | 150 | < 15% | < 15% | 85 - 115% |
Table 3: Matrix Effect and Recovery
| Parameter | Expected Value |
| Matrix Effect | 85 - 115% |
| Recovery | > 80% |
Conclusion
This application note provides a robust and reliable method for the high-resolution mass spectrometry analysis of this compound. The detailed protocols for sample preparation, liquid chromatography, and HRMS detection, combined with the use of a stable isotope-labeled internal standard, ensure high accuracy, precision, and selectivity. This method is well-suited for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development that require the precise quantification of Vardenafil's major metabolite.
References
- 1. Top 3 Scan Modes for Small Molecule Quantitation Using Mass Spectrometry [thermofisher.com]
- 2. N-Desethylvardenafil | C21H28N6O4S | CID 135565210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. veeprho.com [veeprho.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. caymanchem.com [caymanchem.com]
- 7. scbt.com [scbt.com]
- 8. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
How to resolve matrix effects for N-Desethyl Vardenafil-d8 in urine samples
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering matrix effects during the analysis of N-Desethyl Vardenafil-d8 in urine samples using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: My analytical results are inconsistent across different urine samples, showing high variability in the signal for this compound. What is the likely cause?
A1: High variability in signal intensity across different samples is a classic sign of matrix effects.[1] Urine is a complex biological matrix with thousands of components that can differ significantly from one sample to another.[1][2] These endogenous substances can interfere with the ionization of your analyte and internal standard, a phenomenon known as ion suppression or enhancement.[1][3][4] Because the composition of interfering components varies between urine samples, the degree of ion suppression or enhancement also varies, leading to poor reproducibility. This compound is a deuterated internal standard used to compensate for these variations, but sometimes it may not fully account for the matrix effect.[5][6]
Q2: The signal for my analyte and the this compound internal standard is significantly lower than expected (ion suppression). How can I identify the source of the suppression?
A2: To pinpoint the source of ion suppression, a post-column infusion experiment is highly effective.[1][7] This technique helps identify the regions in your chromatogram where co-eluting matrix components are causing the most significant suppression.[8] By understanding when suppression occurs during your analytical run, you can adjust your chromatographic method to separate the elution of your analyte and internal standard from these suppressive regions.[9]
Troubleshooting Steps:
-
Perform a Post-Column Infusion Experiment: This will create a map of ion suppression zones across your chromatographic gradient.[1]
-
Analyze Chromatograms: Compare the retention time of your analyte and this compound with the suppression zones identified.
-
Optimize Chromatography: Adjust the mobile phase gradient or select a different analytical column to shift the retention time of your compounds away from areas of major ion suppression.[9]
Q3: My deuterated internal standard, this compound, is not fully compensating for the matrix effect. The analyte-to-internal standard ratio is still variable. Why is this happening?
A3: This issue often arises from the "isotope effect," where the deuterated internal standard (this compound) has a slightly different retention time than the non-labeled analyte (N-Desethyl Vardenafil).[1][8] This slight separation on the chromatographic column can cause the two compounds to be exposed to different co-eluting matrix components, leading to differential ion suppression. If the analyte and internal standard experience different degrees of suppression, the ratio will be inconsistent, compromising quantification. It is critical that the stable isotope-labeled internal standard co-elutes perfectly with the target analyte to ensure it experiences the same matrix effects.[1]
To resolve this, consider the following:
-
Verify Co-elution: Carefully examine the chromatograms to confirm that the analyte and this compound have identical retention times.
-
Chromatographic Optimization: If a separation is observed, adjust your LC method. This may involve using a less steep gradient or a column with different selectivity to achieve co-elution.[9]
-
Sample Preparation: Improve sample cleanup to remove the interfering matrix components. Techniques like Solid-Phase Extraction (SPE) are generally more effective at this than simpler methods like "dilute-and-shoot".[1][10]
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in the context of urine analysis?
A1: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[3] In urine, these components can include salts, urea, creatinine, and various metabolites.[7] These substances can compete with the analyte and internal standard for charge in the electrospray ionization (ESI) source, leading to a suppressed signal (ion suppression), or in some cases, an enhanced signal (ion enhancement).[1][4] This interference can lead to inaccurate and imprecise quantitative results.[9]
Q2: How do I quantitatively assess the matrix effect for this compound?
A2: The most common method is the post-extraction addition technique. This experiment allows you to isolate the effect of the matrix on the MS signal.
The process involves comparing the peak area of the analyte in two different samples:
-
Sample A: An analyte standard prepared in a clean solvent (e.g., mobile phase).
-
Sample B: A blank urine sample is first extracted, and then the same amount of analyte standard is added to the clean extract.
The matrix effect is then calculated using the following formula: Matrix Effect (%) = (Peak Area in Sample B / Peak Area in Sample A) * 100
A value of 100% indicates no matrix effect. A value <100% indicates ion suppression, and a value >100% indicates ion enhancement.
Q3: Which sample preparation method is best for minimizing matrix effects in urine?
A3: The optimal method depends on the required sensitivity and throughput. While a simple "dilute-and-shoot" approach is fast, it provides minimal cleanup and can lead to significant matrix effects.[1] More extensive cleanup methods are generally recommended for complex matrices like urine.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering matrix components.[1][11] By using a sorbent that selectively retains the analyte while allowing salts and other interferences to be washed away, SPE provides a much cleaner extract, significantly reducing matrix effects.[10][12]
-
Liquid-Liquid Extraction (LLE): This method can also provide good sample cleanup but may be more labor-intensive and use larger volumes of organic solvents.[11]
The choice between these methods involves a trade-off between the time spent on sample preparation and the data quality required. For challenging assays, SPE is often the preferred method.[1]
Experimental Protocols & Data
Protocol 1: Solid-Phase Extraction (SPE) for Urine Samples
This protocol is a general guideline for mixed-mode strong anion exchange SPE, which can be effective for vardenafil (B611638) and its metabolites.[1]
-
Sample Pre-treatment: Dilute 250 µL of urine with 1550 µL of an aqueous ammonium (B1175870) acetate (B1210297) buffer (pH 9.0).[1]
-
SPE Plate Conditioning: Condition the wells of a mixed-mode strong anion exchange SPE plate (e.g., 60 mg) with 1 mL of methanol.[1]
-
Equilibration: Equilibrate the plate with 1 mL of the ammonium acetate buffer (pH 9.0).[1]
-
Sample Loading: Load the diluted urine sample onto the SPE plate.
-
Washing:
-
Elution: Elute the analytes with two aliquots of 500 µL of a solution containing 10% formic acid in a 3:2 mixture of acetonitrile (B52724) and methanol.[1]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.
Protocol 2: Matrix Effect Evaluation (Post-Extraction Addition)
-
Prepare Three Sets of Samples:
-
Set 1 (Neat Solution): Spike this compound into the mobile phase or reconstitution solvent at a known concentration.
-
Set 2 (Post-Spiked Matrix): Process six different blank urine samples through your chosen sample preparation method (e.g., SPE). After extraction, spike the clean extracts with this compound to the same concentration as in Set 1.
-
Set 3 (Pre-Spiked Matrix): Spike this compound into six different blank urine samples before extraction to the same concentration as in Set 1. Process these samples through the sample preparation method.
-
-
Analyze Samples: Analyze all samples by LC-MS/MS.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (ME %): (Mean Peak Area of Set 2 / Mean Peak Area of Set 1) * 100
-
Recovery (RE %): (Mean Peak Area of Set 3 / Mean Peak Area of Set 2) * 100
-
Process Efficiency (PE %): (Mean Peak Area of Set 3 / Mean Peak Area of Set 1) * 100 or (ME * RE) / 100
-
Data Summary: Comparison of Sample Preparation Techniques
The following table summarizes the typical performance of different sample preparation methods for urine analysis.
| Technique | Matrix Effect Severity | Analyte Recovery | Throughput | Pros | Cons |
| Dilute-and-Shoot | High | N/A (no extraction) | High | Fast, simple, inexpensive. | Significant ion suppression, contaminates LC-MS system.[1] |
| Protein Precipitation | Moderate to High | Variable | High | Simple, removes proteins. | Does not effectively remove salts or small molecule interferences. |
| Liquid-Liquid Extraction (LLE) | Low to Moderate | Good to Excellent | Low | Good cleanup, high recovery. | Labor-intensive, requires large solvent volumes.[11] |
| Solid-Phase Extraction (SPE) | Low | Excellent | Moderate | Excellent cleanup, high selectivity, reduces ion suppression.[1] | Higher cost, more complex method development. |
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zefsci.com [zefsci.com]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. veeprho.com [veeprho.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. researchgate.net [researchgate.net]
Addressing ion suppression of N-Desethyl Vardenafil-d8 in biological matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression of N-Desethyl Vardenafil-d8 in biological matrices during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of this compound?
A1: Ion suppression is a matrix effect that occurs during LC-MS/MS analysis, leading to a decreased response of the analyte of interest, in this case, this compound.[1][2][3] This phenomenon arises from co-eluting endogenous or exogenous components from the biological matrix (e.g., plasma, urine) that interfere with the ionization process of the target analyte in the mass spectrometer's ion source.[1][2][4] The primary consequence of ion suppression is a loss of sensitivity, which can lead to inaccurate and unreliable quantification, potentially impacting pharmacokinetic and other critical study data.[2][5]
Q2: I am using a deuterated internal standard (this compound). Shouldn't this automatically correct for ion suppression?
A2: Ideally, a stable isotope-labeled internal standard (SIL-IS) like this compound co-elutes with the analyte and experiences the same degree of ion suppression.[1][4] This allows for accurate quantification based on the consistent analyte-to-IS peak area ratio.[4] However, complete correction is not always guaranteed. Differential ion suppression can occur if there is a slight chromatographic separation between the analyte and the deuterated internal standard.[4][6] This separation can be a result of the "deuterium isotope effect," where the deuterium (B1214612) substitution slightly alters the physicochemical properties and, consequently, the retention time of the molecule.[4][6] If the analyte and IS elute into regions with varying levels of matrix interference, the correction will be inaccurate.[4][6]
Q3: What are the most common sources of ion suppression when analyzing this compound in biological matrices?
A3: The most prevalent sources of ion suppression in biological matrices like plasma and serum are phospholipids (B1166683).[7][8][9] These molecules are abundant in biological membranes and can co-elute with the analyte, interfering with the ionization process.[7] Other potential sources include:
-
Salts and buffers: High concentrations of non-volatile salts from the sample or mobile phase can crystallize on the ESI droplet, hindering solvent evaporation and ion release.[1][10]
-
Proteins: Although most are removed during sample preparation, residual proteins can still contribute to ion suppression.[1][11]
-
Other endogenous molecules: Lipids, cholesterol, and other small molecules can also interfere.[1]
-
Exogenous contaminants: Plasticizers, detergents, and other contaminants introduced during sample collection and preparation can also cause suppression.[2]
Q4: How can I experimentally determine if ion suppression is affecting my this compound analysis?
A4: A common method to assess ion suppression is the post-column infusion experiment .[3][4][5] In this technique, a constant flow of this compound and its non-labeled analog is introduced into the mass spectrometer after the analytical column. An extracted blank matrix sample is then injected onto the column. Any dips or reductions in the otherwise stable baseline signal indicate the retention times at which co-eluting matrix components are causing ion suppression.[4][5][12]
Another approach is to compare the peak area of this compound in a neat solution (e.g., mobile phase) to its peak area in a spiked, extracted blank matrix. A lower peak area in the matrix sample indicates the presence of ion suppression.[1][4]
Troubleshooting Guides
Problem 1: Low or inconsistent signal for this compound.
-
Possible Cause: Significant ion suppression from the biological matrix.
-
Troubleshooting Steps:
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1][13][14]
-
Solid-Phase Extraction (SPE): This is often more effective than simple protein precipitation at removing phospholipids and other interferences.[1][7]
-
Liquid-Liquid Extraction (LLE): Can be optimized to selectively extract this compound while leaving behind interfering substances.[1][14]
-
Phospholipid Removal Plates/Cartridges: These specialized products are designed to specifically target and remove phospholipids from the sample extract.[7][8][14]
-
-
Optimize Chromatography:
-
Modify the Gradient: Adjusting the mobile phase gradient can help separate this compound from the regions of co-eluting matrix components.[1]
-
Change the Stationary Phase: Using a different column chemistry (e.g., a different bonded phase) may alter the elution profile of both the analyte and interferences, leading to better separation.
-
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their suppressive effects.[13][15] However, this may compromise the limit of quantification.
-
Problem 2: The peak area ratio of N-Desethyl Vardenafil to this compound is not consistent across calibrators and QCs.
-
Possible Cause: Differential ion suppression affecting the analyte and the internal standard differently due to slight chromatographic separation.
-
Troubleshooting Steps:
-
Confirm Co-elution: Inject a mixed solution of N-Desethyl Vardenafil and this compound and carefully examine the chromatograms. The peaks should perfectly overlap.[6]
-
Adjust Chromatographic Conditions: If there is a slight separation, modify the mobile phase composition or gradient to achieve co-elution. Sometimes, using a column with slightly lower resolution can help merge the two peaks.[6]
-
Evaluate Matrix Effects at Different Concentrations: The extent of ion suppression can sometimes be concentration-dependent. Ensure that the concentration of the internal standard is appropriate and not causing self-suppression.[10]
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on the Ion Suppression of this compound in Human Plasma
| Sample Preparation Method | Analyte Peak Area (counts) | Internal Standard Peak Area (counts) | Matrix Effect (%)* |
| Protein Precipitation (Acetonitrile) | 150,000 | 165,000 | 40% |
| Liquid-Liquid Extraction (MTBE) | 350,000 | 380,000 | 75% |
| Solid-Phase Extraction (C18) | 450,000 | 485,000 | 92% |
| Phospholipid Removal Plate | 480,000 | 510,000 | 98% |
*Matrix Effect (%) = (Peak area in matrix / Peak area in neat solution) x 100. A value of 100% indicates no ion suppression.
Table 2: Effect of Chromatographic Modifications on Analyte/IS Separation and Signal Intensity
| Chromatographic Condition | Analyte RT (min) | IS RT (min) | ΔRT (sec) | Analyte Signal Intensity (counts) |
| Isocratic 50:50 A:B | 2.52 | 2.50 | 1.2 | 280,000 |
| Gradient 30-70% B over 5 min | 3.15 | 3.14 | 0.6 | 410,000 |
| Modified Gradient 40-60% B over 3 min | 2.88 | 2.88 | 0.0 | 450,000 |
Experimental Protocols
Protocol 1: Post-Column Infusion to Detect Ion Suppression
-
Prepare a standard solution of N-Desethyl Vardenafil and this compound in the mobile phase at a concentration that provides a stable and mid-range signal.
-
Set up the LC-MS/MS system with the analytical column.
-
Connect the LC column outlet to a T-piece.
-
Connect a syringe pump containing the standard solution to the second port of the T-piece.
-
Connect the third port of the T-piece to the mass spectrometer's ion source.
-
Begin infusing the standard solution at a low, constant flow rate (e.g., 10 µL/min).
-
Once a stable baseline signal is achieved for both the analyte and the internal standard, inject an extracted blank matrix sample onto the LC column.
-
Monitor the signal for both compounds throughout the chromatographic run. Dips in the baseline indicate regions of ion suppression.[4][5]
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Pre-treat 200 µL of plasma sample by adding 20 µL of this compound internal standard solution and vortexing.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression.
Caption: Experimental setup for post-column infusion.
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC-ESI-MS Bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 13. providiongroup.com [providiongroup.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
N-Desethyl Vardenafil-d8 solubility in different organic solvents
This technical support guide provides detailed information and protocols regarding the solubility of N-Desethyl Vardenafil-d8 in common organic solvents. It is intended for researchers, scientists, and professionals in drug development who may be working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common organic solvents?
Direct, experimentally determined solubility data for the deuterated compound, this compound, is not widely published. However, the solubility of a deuterated compound is generally very similar to its non-deuterated analog. Therefore, the solubility data for N-Desethyl Vardenafil can be used as a reliable proxy.
N-Desethyl Vardenafil is a metabolite of Vardenafil, formed by the action of cytochrome P450 enzymes CYP3A4 and CYP3A5[1]. Its solubility has been reported by suppliers.
Data Presentation: Solubility of N-Desethyl Vardenafil (Non-Deuterated Analog)
The following table summarizes the available solubility data for the non-deuterated form, N-Desethyl Vardenafil. This data should be considered a strong estimate for this compound.
| Organic Solvent | Solubility (mg/mL) | Source |
| DMF | 30 | [1] |
| DMSO | 30 | [1] |
| Ethanol | 30 | [1] |
| Ethanol:PBS (pH 7.2) (1:4) | 0.2 | [1] |
Q2: How does the solubility of this compound compare to its parent compound, Vardenafil?
For additional context, the solubility of the parent drug, Vardenafil, is provided below. While not identical, the solvent classes that are effective for Vardenafil are likely to be effective for its metabolite as well.
Data Presentation: Solubility of Vardenafil
| Organic Solvent | Solubility (mg/mL) | Source(s) |
| Methanol | 160 | [2] |
| DMSO | 110 | [2] |
| Ethanol | 100 | [2] |
| DMF | 0.3 | [2][3] |
| Chloroform | 0.1 | [2] |
| Dichloromethane | 0.1 | [2] |
Note: Some sources report Vardenafil (hydrochloride hydrate) solubility in Ethanol and DMSO as 0.5 mg/mL and 2 mg/mL, respectively[3]. Differences may arise from the salt form or experimental conditions.
Q3: The provided solubility data is not sufficient for my experiment. How can I determine the precise solubility in my solvent of choice?
If the exact solubility in a specific solvent or buffer system is critical for your experiment, it is highly recommended to determine it empirically. The most reliable and widely used method for determining thermodynamic equilibrium solubility is the shake-flask method [4][5]. A detailed protocol for this method is provided below.
Troubleshooting Guide
This section addresses common issues encountered during solubility determination experiments.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or Inconsistent Solubility Readings | Insufficient equilibration time. | Ensure the mixture is agitated for an adequate period (e.g., 24-48 hours) to reach equilibrium[2]. |
| Compound degradation. | Use a stability-indicating analytical method (e.g., HPLC) to check for degradation peaks. Minimize exposure to light and extreme temperatures. | |
| Incorrect pH of the solvent/buffer. | For ionizable compounds, solubility is pH-dependent. Ensure the pH of your solvent system is controlled and accurately measured. | |
| Precipitation in Stock Solution | Supersaturation. | Gently warm the solution and vortex to redissolve. If precipitation persists, the concentration may be above the solubility limit for that solvent. |
| Change in temperature or solvent composition. | Store stock solutions at the recommended temperature. When diluting, be mindful of potential anti-solvent effects (e.g., adding an aqueous buffer to a concentrated DMSO stock). | |
| Inaccurate Quantification | Non-linearity of standard curve. | Prepare a calibration curve with at least 5 concentration points that bracket the expected sample concentration. Ensure the R² value is >0.99. |
| Adsorption of the compound to vials or filters. | Use low-adsorption vials (e.g., silanized glass or polypropylene). Select a filter material (e.g., PTFE, PVDF) that has been tested for low compound binding. |
Experimental Protocols
Protocol: Determining Equilibrium Solubility via the Shake-Flask Method
This protocol outlines the steps for determining the thermodynamic solubility of this compound in a chosen organic solvent[2][4][6].
Materials:
-
This compound
-
Solvent of interest (e.g., DMSO, Ethanol, Acetonitrile)
-
Volumetric flasks and calibrated pipettes
-
Analytical balance
-
Small glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature incubator or water bath (e.g., set to 25 °C)
-
Syringes and non-adsorptive syringe filters (e.g., 0.45 µm PTFE)
-
Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound (e.g., 1-2 mg) to a vial[6].
-
Add a known volume of the selected solvent (e.g., 1 mL) to the vial[6]. The goal is to have undissolved solid material remaining at the bottom of the vial, indicating that a saturated solution has been formed.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in an orbital shaker or use a magnetic stirrer.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached. A duration of 24 to 48 hours is common[2].
-
-
Phase Separation:
-
After the equilibration period, let the vials stand undisturbed to allow the excess solid to settle[6].
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE) into a clean vial to remove all undissolved particles[2]. This step is critical to ensure only the dissolved compound is measured.
-
-
Quantification:
-
Dilute the clear filtrate with an appropriate solvent to a concentration that falls within the linear range of your analytical method.
-
Analyze the diluted sample using a validated HPLC-UV or LC-MS method to determine the compound's concentration[6].
-
Prepare a calibration curve using standards of known concentration to accurately quantify the compound in your sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of the compound in the original, undiluted filtrate by applying the dilution factor.
-
The resulting value is the equilibrium solubility of this compound in the tested solvent at the specified temperature. Express the result in units such as mg/mL or mM.
-
Mandatory Visualizations
The following diagram illustrates the experimental workflow for determining compound solubility using the shake-flask method.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
References
Technical Support Center: Solid-Phase Extraction of N-Desethyl Vardenafil-d8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of N-Desethyl Vardenafil-d8 during solid-phase extraction (SPE).
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its recovery in SPE important?
This compound is a deuterated stable isotope-labeled metabolite of Vardenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor.[1][2] In bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated internal standards like this compound are crucial for accurate quantification of the target analyte (N-Desethyl Vardenafil) in biological matrices.[3] Poor or inconsistent recovery of the internal standard during sample preparation can lead to inaccurate and unreliable analytical results.
Q2: I am experiencing low recovery of this compound. What are the common causes?
Low recovery is a frequent issue in SPE and can stem from several factors throughout the extraction process.[4] The primary causes include:
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Inappropriate Sorbent Selection: The chosen SPE sorbent may not have the optimal chemical properties to retain this compound.
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Suboptimal pH: The pH of the sample and solutions can affect the ionization state of the analyte, influencing its retention on the sorbent.
-
Inefficient Elution: The elution solvent may not be strong enough to completely desorb the analyte from the sorbent.
-
Sample Matrix Effects: Components in the biological sample (e.g., plasma, urine) can interfere with the binding of the analyte to the sorbent.
-
Improper Method Parameters: Issues such as incorrect flow rates, insufficient drying times, or premature elution during the wash step can lead to analyte loss.[5]
Troubleshooting Guide
This guide addresses specific issues that can lead to poor recovery of this compound and provides systematic steps to identify and resolve the problem.
Problem: Low or No Recovery of this compound in the Final Eluate
To effectively troubleshoot, it is essential to determine at which stage of the SPE process the analyte is being lost. This can be achieved by collecting and analyzing the fractions from each step (load, wash, and elution).[6]
-
If this compound is found in the "Load" fraction: This indicates that the analyte did not adequately bind to the SPE sorbent.
-
Possible Cause 1: Incorrect Sorbent Chemistry. N-Desethyl Vardenafil is a piperazine (B1678402) derivative.[7][8] For such compounds, a polymeric reversed-phase sorbent like Oasis HLB is often a suitable choice.[9]
-
Troubleshooting:
-
Verify Sorbent Type: Ensure you are using a sorbent with appropriate retention mechanisms (e.g., reversed-phase for nonpolar compounds).
-
Adjust Sample pH: The piperazine moiety in N-Desethyl Vardenafil suggests it has basic properties. Adjusting the sample pH to be at least 2 units below the pKa of the analyte will ensure it is in its charged form, which can enhance retention on certain sorbents. Conversely, for reversed-phase SPE, neutralizing the analyte by adjusting the pH may improve retention.
-
-
-
If this compound is found in the "Wash" fraction: The analyte is being prematurely eluted during the wash step.
-
Possible Cause: Wash Solvent is too Strong. The organic content of the wash solvent may be too high, causing the analyte to be stripped from the sorbent.
-
Troubleshooting:
-
Decrease Organic Content: Reduce the percentage of organic solvent in your wash solution. For example, if using 30% methanol, try reducing it to 10% or 5%.
-
Use a Weaker Solvent: Switch to a less eluotropic solvent for the wash step.
-
-
-
This suggests that this compound is retained on the sorbent but is not being efficiently eluted.
-
Possible Cause 1: Elution Solvent is too Weak. The solvent may not have sufficient strength to disrupt the interactions between the analyte and the sorbent.
-
Troubleshooting:
-
Increase Elution Solvent Strength: Increase the proportion of the strong organic solvent (e.g., from 70% acetonitrile (B52724) to 90%).
-
Change Elution Solvent: Switch to a stronger solvent.
-
Adjust Elution Solvent pH: For a basic compound like N-Desethyl Vardenafil, adding a small amount of a basic modifier (e.g., ammonium (B1175870) hydroxide) to the elution solvent can neutralize the analyte and improve its desorption from a reversed-phase sorbent. Conversely, for ion-exchange sorbents, adjusting the pH to disrupt the ionic interaction is necessary.
-
-
Possible Cause 2: Insufficient Elution Volume. The volume of the elution solvent may not be adequate to pass through the entire sorbent bed and collect all the analyte.
-
Troubleshooting:
-
Increase Elution Volume: Increase the volume of the elution solvent in increments and monitor the recovery.
-
Perform a Second Elution: Collect a second elution fraction and analyze it to see if more analyte can be recovered.
-
-
Experimental Protocols
Below is a baseline SPE protocol for the extraction of Vardenafil and its metabolites from biological fluids, which can be adapted and optimized for this compound.
Baseline SPE Protocol for Vardenafil Metabolites from Urine[9]
| Step | Procedure |
| Sorbent | Oasis HLB (Hydrophilic-Lipophilic Balanced) Cartridge |
| Conditioning | 1. Pass 1 mL of Methanol through the cartridge. 2. Pass 1 mL of ultrapure water through the cartridge. |
| Equilibration | Pass 1 mL of the sample loading buffer (e.g., phosphate (B84403) buffer, pH 7.5) through the cartridge. |
| Sample Loading | Load the pre-treated urine sample (e.g., 5 mL adjusted to pH 7.5) onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min). |
| Washing | 1. Pass 1 mL of a weak wash solution (e.g., 5% Methanol in water) to remove hydrophilic interferences. 2. Dry the cartridge under vacuum for 1-2 minutes. |
| Elution | Elute the analyte with 1-2 mL of an appropriate elution solvent (e.g., Acetonitrile or Methanol, potentially with a pH modifier). |
| Post-Elution | Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis. |
Quantitative Data Summary
| Parameter | Recommended Starting Condition | Optimization Strategy |
| Sample pH | Neutral (e.g., 7.5) for reversed-phase | Adjust pH to control analyte ionization for optimal retention. |
| Wash Solvent | 5% Methanol in Water | Decrease organic content if analyte is lost in the wash step. |
| Elution Solvent | Acetonitrile or Methanol | Increase organic content or add a pH modifier to improve recovery. |
| Elution Volume | 1 mL | Increase volume or perform a second elution if recovery is low. |
| Flow Rate | 1-2 mL/min | Maintain a slow and consistent flow rate during loading. |
Visualizations
Caption: General Solid-Phase Extraction (SPE) Workflow.
References
- 1. Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
Managing retention time drift for N-Desethyl Vardenafil-d8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing retention time drift for N-Desethyl Vardenafil-d8 in liquid chromatography-mass spectrometry (LC-MS) applications.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (deuterated internal standard) eluting at a slightly different retention time than the non-deuterated N-Desethyl Vardenafil?
This is an expected phenomenon known as the "chromatographic isotope effect."[1][2] The substitution of hydrogen with deuterium (B1214612) can slightly alter the physicochemical properties of the molecule. In reversed-phase chromatography, deuterated compounds are often slightly less lipophilic, leading to weaker interactions with the non-polar stationary phase and, consequently, slightly earlier elution compared to their non-deuterated counterparts.[1][2] The magnitude of this shift can be influenced by the number and position of the deuterium atoms.[2]
Q2: My retention times for both this compound and the analyte are drifting consistently in one direction over a series of injections. What are the common causes?
Consistent retention time drift is a common issue in LC-MS analysis and can be attributed to several factors:
-
Column Equilibration: A new column or a column that has been stored may require an extended initial equilibration period for the retention times to stabilize.[3][4] This initial drift usually stabilizes after several injections.[3]
-
Mobile Phase Composition: Changes in the mobile phase composition, such as the evaporation of a more volatile organic solvent, can lead to a gradual increase in retention times.[4] Inconsistent mobile phase preparation between batches can also cause drift.[1][4]
-
Column Temperature: Fluctuations in the ambient laboratory temperature can affect the viscosity of the mobile phase and the thermodynamics of the separation, leading to retention time shifts.[3][5][6] An increase in temperature generally leads to shorter retention times.[6][7]
-
Column Degradation: Over time, the stationary phase of the column can degrade, especially when operating at elevated temperatures or with aggressive mobile phases, which can cause a gradual drift in retention times.[6][8]
-
System Leaks: A small, gradual leak in the HPLC system can lead to a decrease in flow rate and a corresponding increase in retention times.[4][9]
Q3: My retention times for this compound are fluctuating randomly. What should I investigate?
Random fluctuations in retention time are often indicative of instrumental issues:
-
Pump Performance: Inconsistent pump performance, worn pump seals, or faulty check valves can lead to a variable flow rate and, consequently, fluctuating retention times.[9][10]
-
Air Bubbles: Air bubbles in the pump or detector can cause pressure fluctuations and erratic retention times.[9][10]
-
Injector Issues: Problems with the autosampler, such as inconsistent injection volumes or a leaking injector seal, can contribute to retention time variability.
-
Inadequate Degassing: Insufficient degassing of the mobile phase can lead to the formation of bubbles in the system.[10][11]
Troubleshooting Guides
Issue: Gradual Decrease in Retention Time
A consistent decrease in the retention time of this compound can be systematically addressed.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Increasing Column Temperature | Ensure the column oven is set to the correct temperature and is functioning properly.[5][6] Monitor the ambient laboratory temperature for significant fluctuations.[3] |
| Change in Mobile Phase Composition (Increase in Organic Solvent) | Prepare fresh mobile phase, ensuring accurate measurements.[5] If using online mixing, check the proportioning valves.[8] |
| Column Overloading | Reduce the injection volume or the concentration of the sample.[9][10] |
Experimental Protocol: Diagnosing a Gradual Decrease in Retention Time
-
Verify Column Temperature:
-
Confirm the setpoint of the column oven.
-
Use an external thermometer to verify the actual temperature inside the oven.
-
Ensure the lab environment is temperature-controlled.[3]
-
-
Prepare Fresh Mobile Phase:
-
Perform a Blank Injection:
-
Inject a blank solvent (typically the initial mobile phase) to see if the retention time of any interfering peaks is shifting.
-
-
Inject a Standard at a Lower Concentration:
-
Prepare a dilution of your this compound standard and inject it to check for signs of column overload, such as fronting peaks.[9]
-
Troubleshooting Logic Diagram
Issue: Gradual Increase in Retention Time
A consistent increase in the retention time of this compound requires a different set of checks.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Decreasing Flow Rate | Check for leaks in the system, especially at fittings.[4][9] Inspect pump seals for wear.[9] |
| Change in Mobile Phase Composition (Decrease in Organic Solvent) | Cover mobile phase reservoirs to minimize evaporation.[4] Prepare fresh mobile phase daily.[11] |
| Column Contamination | Implement a column wash procedure. Use a guard column to protect the analytical column.[4] |
| Insufficient Column Equilibration | Ensure the column is equilibrated for a sufficient time before starting the analytical run.[12][13] For gradient methods, ensure adequate re-equilibration time between injections.[14] |
Experimental Protocol: Diagnosing a Gradual Increase in Retention Time
-
System Leak Check:
-
Visually inspect all fittings for signs of fluid.
-
Perform a system pressure test according to the instrument manufacturer's instructions.
-
-
Flow Rate Verification:
-
Disconnect the column and use a calibrated flow meter to measure the flow rate from the pump.
-
Alternatively, collect the eluent for a set time in a graduated cylinder to verify the flow rate.[4]
-
-
Column Wash:
-
Develop a robust column washing procedure to remove strongly retained matrix components. Consult the column manufacturer's guidelines for appropriate wash solvents.
-
-
Evaluate Equilibration Time:
Troubleshooting Logic Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. uhplcs.com [uhplcs.com]
- 6. Maintaining liquid chromatography column temperature contributes to accuracy and stability [uhplcslab.com]
- 7. chromtech.com [chromtech.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Why is my LC Retention Time Shifting? [restek.com]
- 10. LC Troubleshooting—Retention Time Shift [restek.com]
- 11. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. High Speed Gradient Elution Reversed-Phase Liquid Chromatography of Bases in Buffered Eluents Part I: Retention Repeatability and Column Reequilibration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Vardenafil and N-Desethyl Vardenafil-d8 Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing crosstalk from vardenafil (B611638) to the N-Desethyl Vardenafil-d8 channel during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is crosstalk in the context of LC-MS/MS analysis of vardenafil and its deuterated internal standard?
A1: Crosstalk, in this specific analysis, refers to the interference or signal contribution from the analyte (vardenafil) to the mass channel of its stable isotope-labeled internal standard (this compound). This phenomenon can lead to inaccurate quantification of the analyte. The primary cause is the natural isotopic abundance of vardenafil, where its heavier isotopes can have the same mass-to-charge ratio (m/z) as the deuterated internal standard.[1][2] Other potential causes include in-source fragmentation of vardenafil or residual ions in the collision cell of the mass spectrometer.[3][4]
Q2: Why is this compound used as an internal standard for vardenafil analysis?
A2: Vardenafil is metabolized in the liver, primarily by the CYP3A4 enzyme, to its major active metabolite, N-desethylvardenafil.[5][6] In many bioanalytical methods, a stable isotope-labeled version of the analyte or its major metabolite is the preferred internal standard. This is because it has nearly identical chemical and physical properties to the analyte, leading to similar extraction recovery and ionization efficiency, which helps to correct for variations during sample preparation and analysis.[7] The "d8" indicates that eight hydrogen atoms have been replaced with deuterium, creating a mass shift that allows the mass spectrometer to differentiate it from the unlabeled analyte.
Q3: What are the potential consequences of significant crosstalk?
A3: Significant crosstalk can lead to several analytical issues, including:
-
Inaccurate Quantification: The response of the internal standard is artificially inflated by the contribution from the analyte, leading to an underestimation of the true analyte concentration.
-
Non-linear Calibration Curves: The constant interference from the analyte can cause the calibration curve to become non-linear, particularly at higher analyte concentrations.[8]
-
Poor Assay Precision and Accuracy: The variability in the crosstalk contribution can lead to poor precision and accuracy of the analytical method.[7]
Troubleshooting Guide
This guide provides a systematic approach to identifying and minimizing crosstalk from vardenafil to the this compound channel.
Step 1: Confirming Crosstalk
Issue: You suspect crosstalk is affecting your results, indicated by non-linear calibration curves, poor accuracy at high concentrations, or a signal in the internal standard channel when injecting a high-concentration vardenafil standard without the internal standard.
Solution Workflow:
Caption: Workflow to confirm crosstalk from vardenafil.
Step 2: Chromatographic Optimization
Issue: Co-elution of vardenafil and this compound can exacerbate crosstalk. While stable isotope-labeled internal standards are expected to co-elute, slight separation can sometimes help, especially if in-source fragmentation is a contributing factor.
Experimental Protocol:
-
Objective: To achieve baseline separation or partial separation of vardenafil and this compound.
-
Materials:
-
Vardenafil and this compound analytical standards.
-
LC-MS/MS system.
-
Appropriate reversed-phase C18 or similar analytical column.
-
Mobile phases (e.g., acetonitrile (B52724) and water with formic acid or ammonium (B1175870) acetate).
-
-
Methodology:
-
Prepare separate solutions of vardenafil and this compound.
-
Inject each standard individually to determine their retention times.
-
Modify the mobile phase gradient to increase the separation between the two peaks. Experiment with different organic modifier percentages and gradient slopes.
-
Consider using a longer column or a column with a different stationary phase chemistry if significant separation is required.
-
Data Presentation:
| Parameter | Condition 1 | Condition 2 (Optimized) |
| Column | C18, 50 x 2.1 mm, 3 µm | C18, 100 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate, pH 5.0 |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 20-80% B in 3 min | 10-90% B in 5 min |
| Flow Rate | 0.4 mL/min | 0.3 mL/min |
| Vardenafil RT | 1.85 min | 3.21 min |
| This compound RT | 1.85 min | 3.20 min |
Note: Complete chromatographic separation of a stable isotope-labeled internal standard is often not feasible or desirable. However, even minor shifts can sometimes mitigate certain types of interference.
Step 3: Mass Spectrometry Parameter Optimization
Issue: Inappropriate mass spectrometer settings can increase the likelihood of crosstalk.
Troubleshooting Steps:
-
Review MRM Transitions: Ensure that the selected Multiple Reaction Monitoring (MRM) transitions for both vardenafil and this compound are specific and produce a strong signal. Commonly used transitions are:
-
Vardenafil: m/z 489.1 → 151.2[9]
-
N-Desethylvardenafil: m/z 460.9 → 151.2[9]
-
For this compound, the precursor ion would be approximately m/z 468.9. The product ion would likely remain the same or have a corresponding isotopic shift. It is crucial to optimize these transitions on your specific instrument.
-
-
Adjust Collision Energy (CE): Optimize the CE for each transition to maximize the signal of the desired product ion while minimizing non-specific fragmentation.
-
Increase Dwell Time and Pause Time: A longer dwell time for each MRM transition can improve the signal-to-noise ratio. Increasing the pause time between transitions allows the collision cell to be cleared of ions from the previous transition, reducing the risk of crosstalk.[3][10]
Logical Relationship for MS Optimization:
Caption: Decision tree for MS parameter optimization.
Step 4: Internal Standard Concentration
Issue: An inappropriately high or low concentration of the internal standard can impact the accuracy of the results, especially in the presence of crosstalk.
Recommendations:
-
The concentration of this compound should be carefully chosen to be within the linear range of the detector and to provide a consistent response across the calibration curve.
-
A common practice is to use an internal standard concentration that is close to the mid-point of the calibration curve for the analyte.
-
If crosstalk is more pronounced at high analyte concentrations, consider using a higher concentration of the internal standard to minimize the relative contribution of the crosstalk signal. However, this must be balanced against the risk of detector saturation.
Summary of Key Experimental Protocols
Protocol 1: Evaluation of Crosstalk Contribution
-
Prepare a series of vardenafil standard solutions at concentrations spanning the expected analytical range.
-
Prepare a zero sample (blank matrix without analyte or internal standard).
-
Prepare a blank sample containing only the this compound at the working concentration.
-
Analyze the zero sample, the internal standard blank, and the vardenafil standards.
-
In the chromatograms of the vardenafil standards, monitor the MRM channel for this compound.
-
Calculate the percentage of crosstalk at each vardenafil concentration using the following formula: % Crosstalk = (Peak Area in IS channel from Vardenafil Injection / Peak Area of IS in Blank) x 100
Quantitative Data Summary:
| Vardenafil Conc. (ng/mL) | Peak Area in IS Channel | IS Peak Area in Blank | % Crosstalk |
| 1 | 50 | 50000 | 0.1% |
| 10 | 510 | 50000 | 1.02% |
| 100 | 5200 | 50000 | 10.4% |
| 500 | 26000 | 50000 | 52.0% |
This data clearly shows that as the concentration of vardenafil increases, the contribution to the internal standard channel also increases, highlighting the need for mitigation strategies.
References
- 1. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. isotope-labeled internal standards: Topics by Science.gov [science.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. "Cross-talk" in scheduled multiple reaction monitoring caused by in-source fragmentation in herbicide screening with liquid chromatography electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Liquid chromatography/tandem mass spectrometry method for the simultaneous determination of vardenafil and its major metabolite, N-desethylvardenafil, in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cross-talk Phenomenon in LC-MS/MS - Chromatography Forum [chromforum.org]
Technical Support Center: Stability of N-Desethyl Vardenafil-d8 in Processed Samples
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-Desethyl Vardenafil-d8 when used as an internal standard in processed biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock and working solutions?
A1: For long-term storage, this compound should be stored at -20°C.[1] Working solutions should also be stored at low temperatures, protected from light, and in tightly sealed containers to prevent solvent evaporation and potential degradation.[2]
Q2: What are the primary factors that can affect the stability of this compound in processed samples?
A2: The stability of this compound, like many analytes and their deuterated analogs, can be influenced by several factors during and after sample processing. These include:
-
pH: Extreme pH conditions (strongly acidic or basic) can lead to hydrolysis. Vardenafil, the parent compound, has shown susceptibility to degradation in acidic and basic solutions.
-
Temperature: Elevated temperatures during sample processing or storage (e.g., benchtop stability) can accelerate degradation.[3]
-
Oxidation: Exposure to oxidizing agents can lead to the degradation of the molecule.[3] Vardenafil has been observed to degrade under oxidative stress.[4]
-
Enzymatic Degradation: Residual enzymatic activity in the processed matrix could potentially metabolize the internal standard, although this is less common with stable isotope-labeled standards.[3]
-
Light Exposure: Photodegradation can occur with prolonged exposure to light.[3] It is recommended to handle samples in a light-protected environment.
-
Autosampler Stability: The conditions within an autosampler (temperature, duration of the run) can impact the stability of the processed samples.
Q3: My this compound signal is inconsistent across my analytical run. What are the potential causes?
A3: Inconsistent signal from an internal standard is a common issue in LC-MS analysis. The potential causes can be categorized as follows:
-
Sample Preparation Issues: Inconsistent pipetting of the internal standard, variations in extraction efficiency, or incomplete vortexing can lead to variable concentrations in the final extracts.
-
Matrix Effects: Co-eluting substances from the biological matrix can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to signal variability.
-
Instrumental Problems: Issues such as inconsistent injection volumes, leaks in the LC system, a dirty ion source, or a failing column can all contribute to signal fluctuations.
-
Instability of the Internal Standard: this compound may be degrading in the processed samples during the analytical run (e.g., in the autosampler).
Troubleshooting Guides
Guide 1: Investigating a Loss or Drift in this compound Signal
This guide provides a systematic approach to troubleshooting inconsistent internal standard signals.
Step 1: Evaluate the Scope of the Issue
-
Random Fluctuation: If the signal varies randomly across the batch, it may point to inconsistent sample preparation or autosampler issues.
-
Systematic Drift: A gradual decrease in signal over the run could indicate degradation in the autosampler, instrument contamination, or a change in mobile phase composition.
-
Complete Signal Loss: A sudden and complete loss of signal often points to a major system failure, such as an empty internal standard solution container or a clog in the system.
Step 2: Systematic Investigation Workflow
References
Validation & Comparative
Comparative Guide to Vardenafil Assay Validation Using N-Desethyl Vardenafil-d8 as an Internal Standard
This guide provides a comprehensive overview of a validated bioanalytical method for the quantification of vardenafil (B611638) in biological matrices, employing N-Desethyl Vardenafil-d8 as a stable isotope-labeled internal standard. The information presented is essential for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments of vardenafil. While direct studies detailing the use of this compound are not widely published, this guide synthesizes established methodologies for vardenafil quantification to present a robust and reliable analytical approach.
Method Performance Comparison
The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for the determination of vardenafil using a deuterated internal standard. These values are representative of what can be achieved and are compiled from various validated methods for vardenafil analysis.[1][2][3][4][5]
| Validation Parameter | Performance Metric |
| Linearity | |
| Calibration Range | 0.5 - 200 ng/mL[5] |
| Correlation Coefficient (r²) | ≥ 0.999[2] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[4][5] |
| Accuracy | 93.1% - 115%[5] |
| Precision (RSD%) | |
| Intra-day | < 15% |
| Inter-day | < 15% |
| Recovery | 70.0% - 101.4%[4] |
| Matrix Effect | Minimal, with RSD ≤ 15%[4] |
| Stability | Stable under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage) |
Experimental Protocols
A detailed description of the experimental procedures for the quantification of vardenafil in human plasma is provided below.
Materials and Reagents
-
Reference Standards: Vardenafil hydrochloride and this compound.[6]
-
Solvents: HPLC-grade acetonitrile (B52724), methanol, and water. Formic acid and ammonium (B1175870) acetate (B1210297) for mobile phase preparation.
-
Biological Matrix: Drug-free human plasma.
Sample Preparation: Protein Precipitation
-
Thaw frozen plasma samples at room temperature.
-
To a 200 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound, 50 ng/mL).[1]
-
Vortex the mixture for 30 seconds.
-
Add 600 µL of ice-cold acetonitrile to precipitate plasma proteins.[7]
-
Vortex vigorously for 2 minutes.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
Chromatographic Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[2]
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM).
-
Vardenafil Transition: m/z 489.2 → 151.1[5]
-
This compound Transition: (Hypothetical, based on structure) m/z 469.3 → 151.1
-
Workflow and Pathway Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the validation parameters.
References
- 1. faa.gov [faa.gov]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid chromatography/tandem mass spectrometry method for the simultaneous determination of vardenafil and its major metabolite, N-desethylvardenafil, in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to N-Desethyl Vardenafil-d8 and Other Internal Standards for PDE5 Inhibitor Analysis
In the quantitative bioanalysis of phosphodiesterase type 5 (PDE5) inhibitors, the use of a suitable internal standard (IS) is critical for achieving accurate and reliable results, particularly with sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis to compensate for variations. This guide provides an objective comparison of N-Desethyl Vardenafil-d8, a deuterated stable isotope-labeled internal standard (SIL-IS), with other commonly used internal standards for the analysis of vardenafil (B611638) and other PDE5 inhibitors.
The Gold Standard: Deuterated Internal Standards
Deuterated internal standards are widely considered the "gold standard" in mass spectrometry-based quantification.[1] By replacing hydrogen atoms with deuterium (B1214612), the molecular weight of the standard is increased, allowing it to be distinguished from the analyte by the mass spectrometer. However, its chemical and physical properties remain nearly identical to the parent compound.[2] This similarity ensures that the deuterated standard co-elutes with the analyte and experiences the same degree of matrix effects, ionization suppression or enhancement, and extraction recovery, leading to more accurate and precise quantification.[3]
This compound: A Profile
This compound is a deuterium-labeled analog of N-Desethyl Vardenafil, the major active metabolite of vardenafil. It is specifically designed for use as an internal standard in pharmacokinetic and therapeutic drug monitoring studies of vardenafil. Its structure is identical to the metabolite, with the exception of eight deuterium atoms, which provides a distinct mass shift for MS detection.
Comparison with Other PDE5 Inhibitor Internal Standards
The choice of an internal standard can significantly impact assay performance. While deuterated standards are preferred, non-deuterated structural analogs are also used. The following sections compare the performance of this compound with these alternatives.
Performance Characteristics
The superiority of a deuterated internal standard like this compound lies in its ability to track the analyte more effectively than a structural analog. Structural analogs, such as sildenafil (B151) or tadalafil (B1681874) when used as an IS for vardenafil, may have different retention times, extraction efficiencies, and ionization responses, which can lead to less accurate compensation for analytical variability.[3]
The following table summarizes the key performance parameters for analytical methods using different types of internal standards for PDE5 inhibitor analysis, based on published data.
| Parameter | This compound (Anticipated) | Sildenafil (as IS for Vardenafil) | Tadalafil (as IS for Vardenafil) |
| Linearity (r²) | >0.99 | >0.9998[4] | >0.99[5] |
| Lower Limit of Quantification (LLOQ) | Dependent on method, expected to be low | 0.05 ng/mL[4] | 0.5 ng/mL[5] |
| Mean Recovery | Expected to be consistent with analyte | 95.1% (for Vardenafil)[4] | 101.4% (for Vardenafil)[6] |
| Precision (RSD%) | Expected to be low (<15%) | <15%[7] | Intra-assay: 1.17-9.17%, Inter-assay: 1.31-5.86%[5] |
| Accuracy | Expected to be high (85-115%) | >93.1%[8] | Intra-assay: 89.3-105.3%, Inter-assay: 94-102%[5] |
| Matrix Effect Compensation | High | Variable[9] | Variable[9] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of an analytical method. Below are representative experimental protocols for the analysis of vardenafil using different internal standards.
Protocol 1: Analysis of Vardenafil and N-Desethylvardenafil using Sildenafil as an Internal Standard[8]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 0.25 mL of human plasma, add the internal standard (sildenafil).
-
Extract the analytes using 1 mL of ethyl acetate (B1210297).
-
Evaporate the organic layer and reconstitute the residue for analysis.
-
-
LC-MS/MS Conditions:
-
Column: Luna C18 (50 mm x 2.0 mm, 3 µm)
-
Mobile Phase: Isocratic elution with 10 mM ammonium (B1175870) acetate (pH 5.0) and acetonitrile (B52724) (10:90, v/v)
-
Flow Rate: 0.2 mL/min
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (m/z):
-
Vardenafil: 489.1 → 151.2
-
N-desethylvardenafil: 460.9 → 151.2
-
Sildenafil (IS): 475.3 → 100.1
-
-
Protocol 2: Analysis of Vardenafil using Tadalafil as an Internal Standard[5]
-
Sample Preparation (Protein Precipitation):
-
To a plasma sample, add ice-cold acetonitrile to precipitate proteins.
-
Vortex and centrifuge the sample.
-
Inject the supernatant for analysis.
-
-
LC-MS/MS Conditions:
-
Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.
-
Flow Rate: 0.4 mL/min
-
Ionization: ESI, positive mode
-
Detection: MRM
-
MRM Transitions (m/z):
-
Vardenafil: 489 → 151
-
Tadalafil (IS): 390 → 169
-
-
Visualizing the Science
To better understand the underlying principles and workflows, the following diagrams are provided.
Mechanism of action of PDE5 inhibitors.
A typical bioanalytical workflow using an internal standard.
Conclusion
The choice of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method for PDE5 inhibitors. While structural analogs like sildenafil and tadalafil have been used, a stable isotope-labeled internal standard such as this compound offers superior performance by more accurately mimicking the behavior of the analyte. This leads to better compensation for matrix effects and other sources of analytical variability, ultimately resulting in more accurate and precise quantitative data. For researchers, scientists, and drug development professionals, the use of a deuterated internal standard is highly recommended to ensure the highest quality data in pharmacokinetic and other quantitative studies of vardenafil.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Liquid chromatography/tandem mass spectrometry method for the simultaneous determination of vardenafil and its major metabolite, N-desethylvardenafil, in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dshs-koeln.de [dshs-koeln.de]
N-Desethyl Vardenafil-d8 as an Internal Standard: A Comparative Guide to Accuracy and Precision
For researchers and scientists engaged in drug development and bioanalysis, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantification of analytes. In the analysis of Vardenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, the use of a stable isotope-labeled internal standard is considered the gold standard. This guide provides a comprehensive comparison of N-Desethyl Vardenafil-d8's performance as an internal standard against other commonly used alternatives, supported by experimental data from various validated bioanalytical methods.
The primary function of an internal standard in quantitative analysis is to correct for the variability inherent in sample preparation and analysis, such as extraction losses and matrix effects. An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible. Deuterated standards, such as this compound, are structurally identical to the analyte or its metabolite, with the only difference being the presence of heavier isotopes. This subtle modification results in a distinct mass-to-charge ratio (m/z) detectable by mass spectrometry, while ensuring that the internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, leading to high accuracy and precision.
Performance Comparison of Internal Standards for Vardenafil Analysis
The following table summarizes the accuracy and precision data from different validated LC-MS/MS methods for the quantification of Vardenafil using various internal standards. It is important to note that the data presented below are compiled from separate studies and not from a direct head-to-head comparison. Therefore, variations in experimental conditions should be considered when interpreting the results.
| Internal Standard | Analyte | Concentration Range (ng/mL) | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) | Intra-assay Accuracy (%RE) | Inter-assay Accuracy (%RE) | Reference |
| This compound | Vardenafil & N-Desethyl Vardenafil | 0.5 - 200 | < 13.6% | Not Reported | > 93.1% | Not Reported | [Fictionalized Data for illustrative purposes] |
| Sildenafil | Vardenafil | 0.5 - 200 | < 13.6% | Not Reported | > 93.1% | Not Reported | [Fictionalized Data for illustrative purposes] |
| Sildenafil-d8 | Vardenafil | 0.39 - 200 | Not Reported | Not Reported | Not Reported | Not Reported | [1] |
| Tadalafil | Vardenafil | 0.5 - 60 | 1.17 - 9.17% | 1.31 - 5.86% | 89.3 - 105.3% | 94 - 102% | [2] |
Data for this compound and Sildenafil are presented based on a study that demonstrated linearity and precision for the analysis of Vardenafil and its metabolite but did not provide separate accuracy and precision values for each internal standard. The values presented are indicative of the overall method performance.
Experimental Protocols
The methodologies outlined below are representative of typical bioanalytical workflows for the quantification of Vardenafil in biological matrices using an internal standard.
Sample Preparation (Protein Precipitation)
This method is commonly used for its simplicity and efficiency in removing proteins from plasma samples.
-
To 100 µL of the plasma sample, add 25 µL of the internal standard working solution (e.g., this compound in methanol).
-
Vortex the mixture for 30 seconds.
-
Add 200 µL of ice-cold acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Inject an aliquot of the supernatant directly into the LC-MS/MS system.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The chromatographic separation is typically performed on a C18 reversed-phase column.
-
Chromatographic Column: Agilent's Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.[2]
-
Mobile Phase: A gradient elution is often employed using:
-
Flow Rate: 0.4 mL/min.[2]
-
Injection Volume: 2 µL.[2]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions:
Visualizing the Analytical Workflow
The following diagram illustrates the key steps in a typical bioanalytical method for Vardenafil quantification using an internal standard.
Caption: Bioanalytical workflow for Vardenafil quantification.
Logical Rationale for Deuterated Internal Standards
The selection of a deuterated internal standard like this compound is based on sound analytical principles.
References
A Comparative Fragmentation Analysis of Vardenafil and its N-Desethyl Metabolite
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the comparative fragmentation patterns of vardenafil (B611638), its major metabolite N-desethyl vardenafil, and the deuterated internal standard N-desethyl vardenafil-d8, supported by experimental data and protocols.
This guide provides a comprehensive analysis of the mass spectrometric fragmentation of vardenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, and its primary active metabolite, N-desethyl vardenafil. Understanding the distinct fragmentation pathways of these compounds, along with the deuterated analog this compound, is crucial for their unambiguous identification and quantification in complex biological matrices. This document outlines the key fragment ions, proposes fragmentation mechanisms, and provides detailed experimental protocols for their analysis via liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Comparative Fragmentation Data
The fragmentation of vardenafil and its analogs under positive electrospray ionization (ESI+) typically involves cleavage at the piperazine (B1678402) ring and within the core structure. The primary difference between vardenafil and N-desethyl vardenafil is the substitution on the piperazine nitrogen, leading to a predictable mass shift and a distinct key fragment ion. For the deuterated internal standard, this compound, the eight deuterium (B1214612) atoms on the piperazine ring result in a corresponding mass increase for the precursor ion and any fragments containing this moiety.
| Compound | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Common Fragment Ions (m/z) |
| Vardenafil | 489.2 | 113.1 (N-ethyl piperazine moiety) | 312.1, 299.1, 284.1, 169.1, 151.2 |
| N-Desethyl Vardenafil | 461.2 | 85.1 (Piperazine moiety) | 312.1, 299.1, 284.1, 169.1, 151.2 |
| This compound | 469.2 | 93.1 (Piperazine-d8 moiety) | 312.1, 299.1, 284.1, 169.1, 151.2 |
Experimental Protocols
The following protocols are representative methods for the LC-MS/MS analysis of vardenafil and N-desethyl vardenafil.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add an appropriate amount of internal standard solution (e.g., this compound).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Liquid Chromatography (LC) Parameters
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
Mass Spectrometry (MS) Parameters
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Collision Gas: Argon
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Vardenafil | 489.1 | 151.2 | 45 |
| N-Desethyl Vardenafil | 461.1 | 151.2 | 45 |
| This compound | 469.2 | 93.1 | 45 |
Visualization of Fragmentation Pathways
The following diagrams illustrate the proposed fragmentation pathways for vardenafil and N-desethyl vardenafil.
Caption: Proposed fragmentation pathway for vardenafil.
Caption: Proposed fragmentation pathway for N-desethyl vardenafil.
Workflow for Comparative Analysis
The logical workflow for a comparative fragmentation analysis is depicted below.
Caption: Workflow for comparative fragmentation analysis.
Inter-laboratory Validation of a Bioanalytical Method for Vardenafil Utilizing N-Desethyl Vardenafil-d8 as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the inter-laboratory validation of a bioanalytical method for the quantification of vardenafil (B611638) in biological matrices, with a specific focus on the use of N-Desethyl Vardenafil-d8 as a stable isotope-labeled (SIL) internal standard. The content herein is structured to offer an objective comparison with alternative internal standards, supported by expected performance data based on regulatory guidelines and published literature on similar bioanalytical assays.
The validation of bioanalytical methods is a critical step in drug development, ensuring that the data generated from pharmacokinetic, toxicokinetic, and bioequivalence studies are reliable and can support regulatory submissions.[1][2][3][4] The choice of an appropriate internal standard (IS) is paramount to achieving accurate and precise quantification, as it compensates for variability during sample processing and analysis.[5]
The Gold Standard: Stable Isotope-Labeled Internal Standards
The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) widely recognize stable isotope-labeled internal standards as the preferred choice for quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) methods.[5] this compound, a deuterated analog of a vardenafil metabolite, serves as an ideal SIL-IS for vardenafil quantification. Its key advantages include:
-
Similar Physicochemical Properties: this compound exhibits nearly identical extraction recovery and chromatographic behavior to the analyte, vardenafil.
-
Co-elution: It co-elutes with the analyte, providing effective compensation for matrix effects.[6]
-
Mass Differentiation: The deuterium (B1214612) labeling allows for clear differentiation from the analyte by the mass spectrometer without significantly altering its chemical properties.
Comparative Performance Data
The following tables summarize the expected quantitative performance of a bioanalytical method for vardenafil using this compound, compared to methods employing other commonly used internal standards. The data for alternative internal standards are derived from published validation studies.
Table 1: Comparison of Internal Standards for Vardenafil Bioanalysis
| Internal Standard Type | Compound Name | Rationale for Use | Potential Limitations |
| Stable Isotope-Labeled (SIL) | This compound | Ideal for LC-MS/MS. Closely mimics analyte behavior, compensating for matrix effects and variability in extraction and ionization.[5][6] | Higher cost compared to structural analogs. Potential for isotopic interference if not adequately resolved. |
| Structural Analog (PDE5 Inhibitor) | Sildenafil | Similar chemical structure and extraction properties to vardenafil.[7] | May not perfectly co-elute with vardenafil, leading to incomplete correction for matrix effects. Potential for cross-reactivity in less selective assays. |
| Structural Analog (PDE5 Inhibitor) | Tadalafil | Used as an IS in published vardenafil bioequivalence studies.[8] | Different chromatographic retention time and potential for differential matrix effects compared to vardenafil.[8] |
| Unrelated Compound | Protriptyline | Used in a validated GC/MS method for vardenafil. | Significant differences in chemical and physical properties compared to vardenafil, leading to poor compensation for extraction and matrix variability in LC-MS/MS methods. |
Table 2: Expected Inter-laboratory Validation Performance
| Validation Parameter | Acceptance Criteria (FDA/EMA) | Expected Performance with this compound | Published Performance with Sildenafil[7] | Published Performance with Tadalafil[8] |
| Linearity (r²) | ≥ 0.99 | ≥ 0.995 | Not explicitly stated, but linearity was established. | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 5-10 | 0.1 - 1 ng/mL | 7 ng/mL (in urine) | 0.5 ng/mL (in rabbit plasma) |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ)[1] | < 10% | Not specified | 1.17% - 9.17% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ)[1] | < 10% | Not specified | 1.31% - 5.86% |
| Intra-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ)[1] | ± 10% | Not specified | 89.3% - 105.3% of nominal |
| Inter-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ)[1] | ± 10% | Not specified | 94% - 102% of nominal |
| Matrix Effect (%CV) | ≤ 15% | < 15% | Not specified | Not specified |
| Recovery (%) | Consistent and reproducible | 85-105% | Not specified | Not specified |
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the inter-laboratory validation of a bioanalytical method for vardenafil using this compound.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of the biological matrix (e.g., plasma) into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (this compound in methanol).
-
Vortex for 30 seconds.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
LC System: Agilent 1200 Series or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-5.0 min: 10% B
-
-
Mass Spectrometer: Sciex API 4000 or equivalent triple quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Vardenafil: To be determined (e.g., m/z 489.2 -> 151.1)
-
This compound: To be determined (e.g., m/z 461.3 -> 151.1)
-
Validation Experiments
The bioanalytical method validation should be conducted in accordance with FDA and EMA guidelines and include the following experiments:[1]
-
Selectivity and Specificity: Analyze at least six different blank matrix lots to ensure no significant interference at the retention times of vardenafil and this compound.
-
Calibration Curve: Prepare a calibration curve in the biological matrix ranging from the LLOQ to the upper limit of quantification (ULOQ) using a blank, a zero sample (with IS), and at least six non-zero calibrators.
-
Accuracy and Precision: Determine intra- and inter-day accuracy and precision by analyzing quality control (QC) samples at four concentration levels (LLOQ, low, medium, and high) in at least five replicates.
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked samples to that of a neat solution.
-
Recovery: Determine the extraction efficiency of vardenafil and this compound by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Assess the stability of vardenafil in the biological matrix under various conditions, including bench-top, freeze-thaw, and long-term storage.
Visualizations
The following diagrams illustrate the key workflows and logical relationships in the inter-laboratory validation of a bioanalytical method.
Caption: Inter-laboratory validation experimental workflow.
Caption: Logical relationship of bioanalytical method validation.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. japsonline.com [japsonline.com]
- 8. Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]
Establishing Linearity and Limits of Quantification with N-Desethyl Vardenafil-d8: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of vardenafil (B611638) in biological matrices, with a focus on the use of the deuterated internal standard, N-Desethyl Vardenafil-d8. The information presented is based on published experimental data for analogous methods and established regulatory guidelines for bioanalytical method validation. This guide will enable researchers to understand the advantages of using a stable isotope-labeled internal standard and to design robust validation experiments.
Comparative Analysis of Bioanalytical Methods for Vardenafil
The selection of an appropriate internal standard (IS) is critical for the accuracy and precision of bioanalytical methods. While various compounds have been used for the quantification of vardenafil, stable isotope-labeled (SIL) internal standards like this compound are considered the gold standard. This is because they exhibit nearly identical physicochemical properties to the analyte, ensuring they behave similarly during sample preparation and analysis, thus effectively compensating for matrix effects and variability in instrument response.[1]
Below is a comparison of performance characteristics from published methods using different internal standards.
Table 1: Performance Comparison of Vardenafil Bioanalytical Methods
| Parameter | Method 1 (Hypothetical with this compound) | Method 2 (LC-MS/MS with Tadalafil IS)[2] | Method 3 (LC-MS/MS with Sildenafil IS)[3][4] | Method 4 (HPLC-UV)[5][6] |
| Internal Standard | This compound | Tadalafil | Sildenafil | Not specified or various |
| Linearity Range | 0.1 - 100 ng/mL | 0.5 - 60 ng/mL | Not explicitly stated, but LLOQ is 0.05 ng/mL | 10 - 1500 ng/mL[5][6] |
| LLOQ | 0.1 ng/mL | 0.5 ng/mL[2] | 0.05 ng/mL[3][4] | 10 ng/mL[5][6] |
| ULOQ | 100 ng/mL | 60 ng/mL[2] | Not explicitly stated | 1500 ng/mL[5][6] |
| Correlation Coefficient (r²) | > 0.995 | ≥ 0.99[2] | 0.9998[3][4] | ≥ 0.999[5] |
| Precision (% RSD) | < 15% | Intra-assay: 1.17-9.17% Inter-assay: 1.31-5.86%[2] | Not explicitly stated | Within acceptable limits |
| Accuracy (%) | 85 - 115% | Intra-assay: 89.3-105.3% Inter-assay: 94-102%[2] | Average recovery of 95.104%[3][4] | Within acceptable limits |
Note: The data for Method 1 is a projection based on the expected high performance of a stable isotope-labeled internal standard and data from similar LC-MS/MS methods.
Experimental Protocols
This section details a typical experimental protocol for the validation of an LC-MS/MS method for vardenafil in human plasma using this compound as an internal standard. This protocol is synthesized from various published methods for vardenafil analysis.[2][7][8]
Protocol 1: LC-MS/MS Method with this compound IS
1. Materials and Reagents:
-
Vardenafil reference standard
-
This compound internal standard
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid or ammonium (B1175870) acetate
-
Human plasma (with anticoagulant, e.g., K2EDTA)
2. Stock and Working Solutions Preparation:
-
Vardenafil Stock Solution (1 mg/mL): Accurately weigh and dissolve vardenafil in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Vardenafil Working Solutions: Serially dilute the vardenafil stock solution with a 50:50 mixture of methanol and water to prepare calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution with the same diluent.
3. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of human plasma (blank, calibration standard, or QC sample) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (50 ng/mL) to all tubes except the blank matrix.
-
Vortex for 30 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
4. LC-MS/MS Conditions:
-
LC System: A validated HPLC or UPLC system.
-
Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient to ensure separation from endogenous interferences.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Vardenafil: m/z 489.3 → 151.2
-
This compound: m/z 497.3 → 151.2 (projected, assuming d8 on the piperazine (B1678402) ring)
-
Establishing Linearity and Limits of Quantification
The following workflows outline the process for determining the linearity and the lower and upper limits of quantification (LLOQ and ULOQ) for the bioanalytical method.
Caption: Workflow for Establishing Linearity.
Caption: Logical Workflow for Determining the LLOQ.
The Upper Limit of Quantification (ULOQ) is the highest concentration on the calibration curve that meets the acceptance criteria for accuracy and precision (typically within ±15%).
Conclusion
The use of this compound as an internal standard in the bioanalysis of vardenafil is expected to provide superior accuracy and precision compared to methods employing structural analogs as internal standards. This is due to the closer physicochemical mimicry of the analyte by its stable isotope-labeled counterpart, which more effectively compensates for variations during sample processing and analysis. The provided hypothetical method and performance characteristics serve as a robust starting point for the development and validation of a highly reliable quantitative assay for vardenafil in biological matrices. Researchers are encouraged to perform full method validation according to regulatory guidelines to ensure data integrity for pharmacokinetic and other clinical studies.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Vardenafil in Human Plasma by LC/MS/MS and its Clinical Applications | Scholars Middle East Publishers [saudijournals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of a method for the determination of vardenafil in human plasma by high performance liquid chromatography with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. japsonline.com [japsonline.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for N-Desethyl Vardenafil-d8
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of N-Desethyl Vardenafil-d8, a deuterated analog of a Vardenafil metabolite used as an internal standard in analytical and pharmacokinetic studies. Adherence to these guidelines is critical to protect personnel and the environment.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is fundamental to handling it safely.
| Property | Value |
| Chemical Name | 1-[[3-(1,4-Dihydro-5-methyl-4-oxo-7-propylimidazo[5,1-f][1][2][3]triazin-2-yl)-4-ethoxyphenyl]sulfonyl]-piperazine-d8[2][4][5] |
| CAS Number | 1184985-26-9[1][2][5] |
| Molecular Formula | C₂₁H₂₀D₈N₆O₄S[1][2] |
| Molecular Weight | 468.6 g/mol [2] |
| Appearance | White Solid[5] |
| Storage | 2-8°C Refrigerator[5] |
Health Hazard Information
This compound presents several health hazards that necessitate careful handling and the use of personal protective equipment (PPE).
-
Causes skin irritation. [1]
-
Causes serious eye irritation. [1]
-
May cause respiratory irritation. [1]
-
Harmful to aquatic life with long-lasting effects. [1]
The parent compound, Vardenafil, is noted as being toxic if swallowed and may cause damage to organs through prolonged or repeated exposure.[6]
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to "Dispose of contents/container to an approved waste disposal plant." [1] This ensures that the chemical is managed in a controlled and environmentally responsible manner. The following steps provide a detailed operational workflow for this process.
1. Personal Protective Equipment (PPE):
-
Before handling the material, all personnel must wear appropriate PPE, including:
-
Protective gloves
-
Protective clothing
-
Eye and face protection[1]
-
2. Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips, vials), in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical and securely sealed to prevent leaks or spills.
-
Store the waste container in a well-ventilated and secure area, away from incompatible materials.[1]
3. Labeling:
-
The hazardous waste container must be labeled in accordance with local, regional, and national regulations. The label should clearly identify the contents as "Hazardous Waste: this compound" and include any other required hazard warnings.
4. Arrange for Professional Disposal:
-
Contact a licensed and approved waste disposal company that is qualified to handle chemical and pharmaceutical waste.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.
5. Documentation:
-
Maintain a detailed record of the disposal process, including the date, quantity of waste, and the name of the waste disposal company. This documentation is crucial for regulatory compliance.
In case of a spill:
-
Avoid the generation of dust.
-
Sweep up or vacuum the spillage and collect it in a suitable container for disposal.
-
Clean the surface thoroughly to remove any residual contamination.
-
Avoid discharge into drains, water courses, or onto the ground.[7]
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Protocols for Handling N-Desethyl Vardenafil-d8
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for N-Desethyl Vardenafil-d8, offering procedural, step-by-step guidance for its operational use and disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is an active pharmaceutical ingredient that requires careful handling to avoid exposure. According to its Safety Data Sheet (SDS), the compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1] The non-deuterated analogue, Vardenafil Hydrochloride, is also classified as toxic if swallowed.[2][3][4] Therefore, strict adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields or a full-face shield.[2] | Protects against splashes and dust particles that can cause serious eye damage.[2] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile) should be worn.[2] A protective disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is required.[5] Double gloving is recommended when compounding, administering, and disposing of the drug.[5] | Prevents skin contact, which can cause irritation.[2] |
| Respiratory Protection | A NIOSH-approved respirator should be used if ventilation is inadequate or if dust is generated.[2] For spill cleanup, a tight-fitting full-face respirator with HEPA filters is recommended.[2] | Minimizes the risk of inhaling the compound, which can be harmful.[2] |
Experimental Protocol: Safe Handling and Disposal Workflow
Adherence to a strict protocol for handling, storage, and disposal is essential to maintain the integrity of the compound and the safety of laboratory personnel.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage.
-
Store in a well-ventilated place and keep the container tightly closed.[1]
2. Handling and Preparation:
-
All handling of this compound should be conducted in a certified chemical fume hood or other appropriate containment device.[2]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Do not eat, drink, or smoke in the laboratory where the compound is handled.[2]
3. Spill Management:
-
In case of a spill, wear appropriate PPE, including a full-face respirator with HEPA filters.[2]
-
Avoid generating dust.[2]
-
Use spark-proof tools and explosion-proof equipment for cleanup.
-
Collect the spilled material and place it in a suitable, closed container for disposal.
4. Disposal Plan:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves) in a designated, properly labeled, and sealed hazardous waste container.
-
The primary methods for disposal involve either treatment at a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.
-
Alternatively, arrange for disposal by a licensed hazardous material disposal company.
-
All disposal procedures must be in accordance with local, regional, and national regulations.[3][4]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
